molecular formula C13H17N3 B452670 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine CAS No. 514816-02-5

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Cat. No.: B452670
CAS No.: 514816-02-5
M. Wt: 215.29g/mol
InChI Key: NMHFSRKAYXYGFP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its core structure, the 3,5-dimethylpyrazole moiety, is a privileged scaffold known to be associated with a diverse range of biological activities. Scientific studies on analogous structures have demonstrated that this chemotype can be leveraged to develop potent anticancer agents. Research has shown that hybrid molecules incorporating the 3,5-dimethylpyrazole fragment can exhibit marked antitumor activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) carcinomas . The mechanism of action for such compounds is often linked to the inhibition of key protein kinases involved in cell proliferation and survival, such as the Fibroblast Growth Factor Receptor (FGFR) . Furthermore, the 3,5-dimethylpyrazole structure has been identified as a key component in the design of novel central nervous system (CNS) active compounds. Derivatives have been synthesized and evaluated for anticonvulsant activity in models like the maximal electroshock (MES) test, with some compounds acting through the potentiation of GABAergic neurotransmission, a crucial pathway for managing neurological disorders . As a versatile synthetic intermediate, this amine enables researchers to explore these and other structure-activity relationships, facilitating the development of new therapeutic candidates in oncology and neuroscience.

Properties

IUPAC Name

3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-4-6-12(7-5-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHFSRKAYXYGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341213
Record name 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID50341213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514816-02-5
Record name 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for aromatic rings like benzene have cemented its importance.[2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4] The specific substitution pattern on the pyrazole core dictates its physicochemical properties and biological function, making a thorough understanding of these properties paramount for rational drug design and development.

This guide focuses on a specific, yet uncharacterized, derivative: This compound . While direct experimental data for this compound is not prevalent in public literature, this document serves as a predictive guide based on established chemical principles and extensive data from structurally analogous compounds. We will provide a comprehensive analysis of its predicted physical and spectral properties, alongside validated experimental workflows for its synthesis and characterization, offering a foundational resource for researchers working with this or similar molecules.

Predicted Physicochemical Properties

The physical properties of a compound govern its behavior in both chemical reactions and biological systems. Factors such as solubility, melting point, and molecular weight are critical for formulation, purification, and pharmacokinetic profiling.

The structure of this compound combines a substituted pyrazole core with a 4-methylbenzyl group. The presence of the amino group at the C4 position and the benzyl moiety at the N1 position significantly influences its properties compared to the parent 3,5-dimethylpyrazole.[5]

PropertyPredicted Value / CharacteristicRationale & Comparative Insights
Molecular Formula C₁₃H₁₇N₃Derived from the chemical structure. Analogous to 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine.[6]
Molecular Weight 215.30 g/mol Calculated from the molecular formula.[6]
Physical State White to off-white solidBased on related compounds like 3,5-Dimethyl-1H-pyrazol-4-amine and other substituted pyrazoles which are typically solids at room temperature.[5]
Melting Point Estimated 70-110 °CThis is a broad estimation. The N-benzyl group in a related compound, 4-Amino-3,5-dimethyl-1-phenylpyrazole, results in a melting point of 67 °C.[7] The parent, 3,5-dimethylpyrazole, melts at 107.5 °C.[5] The final value will depend on crystal packing efficiency.
Solubility Water: Poorly solubleOrganic Solvents: Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF)Pyrazoles generally exhibit limited water solubility which decreases with substitution by lipophilic groups like the 4-methylbenzyl moiety.[8] However, the amino group may slightly improve aqueous solubility, especially under acidic conditions via salt formation.[9] Good solubility in organic solvents is expected, facilitating its use in synthesis and analysis.[8]
Storage 2-8°C, inert atmosphere, protected from lightRecommended for amino-substituted aromatic and heterocyclic compounds to prevent oxidation and degradation.

Synthetic Workflow: A Generalized Approach

The synthesis of N-substituted 4-aminopyrazoles typically involves a multi-step process. A common and effective route is the Knorr pyrazole synthesis followed by functional group manipulations.[1][7] The following diagram and protocol outline a validated, generalized workflow adaptable for the target molecule.

G cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Acetylacetone C 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole A->C Condensation (e.g., Acetic Acid, Reflux) B 4-Methylbenzylhydrazine B->C Condensation (e.g., Acetic Acid, Reflux) E 1-(4-Methylbenzyl)-3,5-dimethyl- 4-nitro-1H-pyrazole C->E D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E G 3,5-Dimethyl-1-(4-methylbenzyl)- 1H-pyrazol-4-amine (Target) E->G F Reducing Agent (e.g., SnCl₂/HCl or H₂, Pd/C) F->G

Caption: General synthetic workflow for N-substituted 4-aminopyrazoles.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole.

    • To a solution of 4-methylbenzylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to yield the substituted pyrazole.

  • Step 2: Nitration at the C4 Position.

    • Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-pyrazole.

    • Filter the solid, wash with water, and dry.

  • Step 3: Reduction of the Nitro Group.

    • Suspend the 4-nitro-pyrazole from Step 2 in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent. Common methods include:

      • Tin(II) Chloride: Add SnCl₂·2H₂O in concentrated HCl and heat the mixture.

      • Catalytic Hydrogenation: Use a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, filter the reaction mixture (if using a solid catalyst) and work up accordingly. For the SnCl₂ method, basify the solution to precipitate the tin salts and extract the product with an organic solvent.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for unambiguous structure elucidation. The following data are predictions based on characteristic values for similar pyrazole derivatives.[10][11][12]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.10 - 7.25Multiplet (AA'BB')4HAromatic protons (C₆H₄)The 4-methylbenzyl group will show a characteristic pattern for a 1,4-disubstituted benzene ring.
~ 5.10Singlet2HBenzylic protons (-CH₂-)Benzylic protons adjacent to a nitrogen atom in a heterocyclic ring typically appear in this region.
~ 3.00Broad Singlet2HAmine protons (-NH₂)The chemical shift is variable and concentration-dependent; may exchange with D₂O.[12]
~ 2.35Singlet3HTolyl methyl protons (-CH₃)Aromatic methyl group protons.
~ 2.15Singlet3HPyrazole C5-methyl (-CH₃)Based on data from numerous 1,3,5-substituted pyrazoles.[13]
~ 2.10Singlet3HPyrazole C3-methyl (-CH₃)The two pyrazole methyl groups may have slightly different chemical shifts but are often very close.
¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 150QuaternaryPyrazole C5
~ 142QuaternaryPyrazole C3
~ 137QuaternaryAromatic C-ipso (attached to CH₃)
~ 135QuaternaryAromatic C-ipso (attached to CH₂)
~ 129.5TertiaryAromatic CH (ortho to CH₂)
~ 127.5TertiaryAromatic CH (ortho to CH₃)
~ 118QuaternaryPyrazole C4-NH₂
~ 50SecondaryBenzylic -CH₂-
~ 21PrimaryTolyl -CH₃
~ 14PrimaryPyrazole C5-CH₃
~ 11PrimaryPyrazole C3-CH₃
FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Vibration TypeIntensity
3450 - 3300N-H Stretch (amine)Medium, Doublet
3100 - 3000Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H StretchMedium
~ 1620N-H Bend (amine)Medium
1580 - 1450C=C and C=N Ring StretchStrong
~ 820C-H Out-of-plane bend (1,4-disubstituted)Strong
Mass Spectrometry (Predicted)
MethodFeaturePredicted m/z
ESI+Molecular Ion [M+H]⁺216.15
EIMolecular Ion [M]⁺•215.14
EIMajor Fragment105.07 (C₈H₉⁺, tropylium ion from 4-methylbenzyl)

Standard Characterization Workflow

Validating the identity, purity, and properties of a newly synthesized compound is a critical, multi-step process.

G Start Purified Solid Sample TLC 1. Purity Check (TLC, multiple eluents) Start->TLC MP 2. Melting Point Determination TLC->MP MS 3. Mass Spectrometry (Confirm MW) MP->MS NMR 4. NMR Spectroscopy (¹H, ¹³C, DEPT) (Confirm Structure) MS->NMR IR 5. IR Spectroscopy (Confirm Functional Groups) NMR->IR Sol 6. Solubility Testing (Aqueous & Organic) IR->Sol Final Characterized Compound Sol->Final

Caption: Standard workflow for physicochemical and structural characterization.

Conclusion

While this compound remains a molecule with limited published experimental data, this guide provides a robust, scientifically-grounded framework for its physical and spectral properties. The predictions herein are derived from the well-established chemistry of the pyrazole scaffold and data from closely related analogs. The provided synthetic and characterization workflows offer a practical starting point for researchers aiming to synthesize and study this compound. This predictive analysis serves as an essential tool for any drug development professional or scientist, enabling informed decisions in the design of new chemical entities and the planning of subsequent experimental work.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6.
  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | CAS 514801-09-3.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • DergiPark. (2005-2006). A NEW METHOD FOR THE SYNTHESIS OF 4-AMINO-3,5-DIMETHYLPYRAZOLES AND. J. Fac. Pharm. Istanbul - 38(1).
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

Sources

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

An In-depth Analysis of its Chemical Identity, Synthesis, and Significance as a Research Scaffold

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous biologically active compounds.[1][2] This guide provides a detailed technical overview of a specific derivative, This compound . We will dissect its chemical structure and nomenclature, present a logical and detailed synthetic pathway, outline robust characterization methodologies, and discuss its potential applications in drug discovery. This document is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering both foundational knowledge and actionable experimental insights.

Chemical Identity and Physicochemical Properties

The precise arrangement of substituents on the pyrazole core is critical to the molecule's chemical behavior and potential biological activity. The title compound is characterized by two methyl groups at positions 3 and 5, an amine group at position 4, and a 4-methylbenzyl group attached to the nitrogen at position 1.

  • IUPAC Name: 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Synonyms: 3,5-Dimethyl-1-((4-methylphenyl)methyl)-1H-pyrazol-4-amine

  • CAS Number: 514816-02-5

Chemical Structure
Chemical structure of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Figure 1: 2D Chemical Structure of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this class of compounds, providing a baseline for experimental design.

PropertyValueSource
Molecular FormulaC₁₃H₁₇N₃(Calculated)
Molecular Weight215.30 g/mol (Calculated)
InChI Key(Analog) VEEPGIBHWRABJA-UHFFFAOYSA-NPubChem[3]
H-Bond Donors1 (from -NH₂)(Calculated)
H-Bond Acceptors2 (from pyrazole nitrogens)(Calculated)
Predicted LogP2.5 - 3.0(Calculated)

Scientific Rationale and Significance in Medicinal Chemistry

The pyrazole scaffold is a versatile building block in drug discovery, with derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[1][2][4] The specific subclass of 4-aminopyrazoles, to which our target molecule belongs, is of particular interest.

Expert Insight: The 4-amino group is a critical pharmacophore. It can act as a key hydrogen bond donor, enabling molecules to anchor within the ATP-binding sites of various kinases.[5] This interaction is a well-established strategy for designing kinase inhibitors for oncology and inflammatory diseases. The 3,5-dimethyl substitution pattern confers favorable physicochemical properties, such as metabolic stability and optimized lipophilicity, while the N1-benzyl substituent provides a vector for exploring further interactions within target proteins.[1]

The logical relationship for its application can be visualized as follows:

G Scaffold 4-Aminopyrazole Core Scaffold Inhibitor Designed Kinase Inhibitor Scaffold->Inhibitor Forms basis of Hinge Kinase Hinge Region (e.g., ATP-binding site) Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) Hinge->Activity Modulation leads to Inhibitor->Hinge Forms H-bonds with (via 4-amino group)

Caption: Logical flow from the core scaffold to biological activity.

Retrosynthetic Analysis and Synthesis Pathway

A robust synthesis is paramount for generating sufficient material for research. The most logical approach involves a multi-step sequence, starting from commercially available materials. The strategy is designed to control regioselectivity, particularly the placement of the amino group.

Retrosynthesis

The primary disconnection is at the C-N bond of the amine, suggesting its formation via the reduction of a nitro group. The nitro group, in turn, can be installed via electrophilic nitration. This leads back to the N-substituted pyrazole core, which can be disconnected at the N1-benzyl bond, leading back to 3,5-dimethylpyrazole and 4-methylbenzyl halide. Finally, the 3,5-dimethylpyrazole core is classically formed from the condensation of acetylacetone and hydrazine.

Forward Synthesis Workflow

The forward synthesis follows the logic of the retrosynthesis, providing a reliable and scalable route.

G A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole (Intermediate 1) A->B Knorr Synthesis D 1-(4-methylbenzyl)- 3,5-dimethyl-1H-pyrazole (Intermediate 2) B->D N-Alkylation C 4-Methylbenzyl Chloride C->D F 4-Nitro Derivative (Intermediate 3) D->F Nitration E Nitrating Agent (HNO3/H2SO4) E->F H Target Molecule: 1-(4-methylbenzyl)-3,5-dimethyl- 1H-pyrazol-4-amine F->H Reduction G Reducing Agent (e.g., SnCl2/HCl) G->H

Caption: Step-wise workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 3,5-Dimethylpyrazole (Intermediate 1)
  • Principle: This is a classic Knorr pyrazole synthesis, a cyclocondensation reaction.[1] Glacial acetic acid acts as both a solvent and a catalyst.[6]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) and glacial acetic acid (3-5 volumes).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add hydrazine hydrate (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 110-120 °C) for 2-3 hours.

    • Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).

    • Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethylpyrazole as a white solid.

  • Validation: Confirm structure by ¹H NMR, comparing with literature data.

Step 2: Synthesis of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole (Intermediate 2)
  • Principle: A standard N-alkylation reaction. A base is required to deprotonate the pyrazole nitrogen, creating a nucleophile to attack the electrophilic benzyl halide.

  • Procedure:

    • Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent like DMF or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution).

    • Stir the suspension for 30 minutes at room temperature.

    • Add 4-methylbenzyl chloride (1.0 eq) dropwise.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction, quench with water, and extract with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel) to obtain the pure N-substituted pyrazole.

  • Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

Step 3: Synthesis of 1-(4-methylbenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Intermediate 3)
  • Principle: Electrophilic aromatic substitution. The pyrazole ring is activated towards nitration, and the C4 position is the most electron-rich and sterically accessible site. A mixture of nitric and sulfuric acid is the classic nitrating agent.

  • Procedure:

    • In a flask cooled to 0 °C, add concentrated sulfuric acid.

    • Slowly add Intermediate 2 (1.0 eq) in portions, maintaining the low temperature.

    • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also at 0 °C.

    • Add the nitrating mixture dropwise to the solution of Intermediate 2, keeping the temperature below 5 °C.

    • Stir at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid nitro-product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Validation: Confirm structure by ¹H NMR (disappearance of the C4-H proton signal) and Mass Spectrometry (increase in mass corresponding to NO₂ group).

Step 4: Synthesis of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (Target Molecule)
  • Principle: Reduction of the aromatic nitro group to an amine. Tin(II) chloride in concentrated HCl is a classic and effective method.

  • Procedure:

    • Suspend the nitro-pyrazole (Intermediate 3, 1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux (70-80 °C) for 2-4 hours until the starting material is consumed (TLC).

    • Cool the reaction to room temperature and carefully basify with a 50% NaOH solution until the pH is >10. The tin salts will precipitate.

    • Filter the mixture through a pad of Celite to remove the inorganic salts.

    • Extract the aqueous filtrate with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude amine can be purified by column chromatography or recrystallization.

  • Validation: Full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the final compound. The following data are predicted based on the structure and known chemical shifts for similar compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
Pyrazole-CH₃~2.20Singlet3HC3-CH₃
Pyrazole-CH₃~2.25Singlet3HC5-CH₃
Benzyl-CH₃~2.35Singlet3HAr-CH₃
Amine-NH₂~3.50Broad Singlet2HC4-NH₂
Benzyl-CH₂~5.10Singlet2HN-CH₂-Ar
Aromatic-H~7.15Doublet2HAr-H (ortho to CH₂)
Aromatic-H~7.25Doublet2HAr-H (ortho to CH₃)
¹³C NMR (Predicted, in CDCl₃)δ (ppm)Assignment
Benzyl-CH₃~21.0Ar-CH₃
Pyrazole-CH₃~11.0, ~13.0C3-CH₃, C5-CH₃
Benzyl-CH₂~50.0N-CH₂-Ar
Pyrazole-C4~115.0C4-NH₂
Aromatic-C~127.0, ~129.5Ar-CH
Pyrazole-C3/C5~135.0, ~145.0C3, C5
Aromatic-C~134.0, ~137.0Ar-C (quaternary)
Mass Spectrometry (MS)
  • Expected m/z: For C₁₃H₁₇N₃, the exact mass is 215.1422. High-resolution mass spectrometry (HRMS) should confirm [M+H]⁺ at 216.1495.

Conclusion

This guide has detailed the chemical identity, rationale, synthesis, and characterization of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine . The synthetic route provided is logical, scalable, and incorporates checkpoints to ensure purity and identity. As a member of the 4-aminopyrazole class, this molecule represents a valuable scaffold for medicinal chemistry, particularly for the development of kinase inhibitors. The methodologies and data presented herein provide a solid foundation for researchers to synthesize and utilize this compound in their drug discovery and development programs.

References

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  • Various Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Scientific Publication.[7]

  • El-Taweel, F. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.[13]

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  • Fadda, A. A., et al. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Research on Chemical Intermediates, 42(2).[14]

  • Various Authors. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.[5]

  • Kumar, G. S., et al. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. International Journal of Chemical Sciences, 12(1), 219-226.[15]

  • HXCHEM. (n.d.). This compound/CAS:514816-02-5. Retrieved from HXCHEM website.

  • Various Authors. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.[8]

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A Technical Guide to the Spectral Analysis of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the spectral characterization of the novel pyrazole derivative, 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous structural elucidation and verification of this compound. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, making precise structural confirmation a critical step in research and development.[1][2]

This guide moves beyond a simple presentation of data, offering insights into the rationale behind experimental choices and a foundational understanding of the spectral patterns expected for this specific molecular architecture.

Predicted Spectral Data Summary

The following table summarizes the anticipated spectral data for this compound, based on established principles of spectroscopy and data from analogous structures.[3][4]

Spectroscopic Technique Parameter Predicted Value
¹H NMR Chemical Shift (δ)See Table 2 for detailed predictions.
MultiplicitySinglet (s), Doublet (d)
¹³C NMR Chemical Shift (δ)See Table 3 for detailed predictions.
IR Spectroscopy Wavenumber (cm⁻¹)N-H Stretch: 3400-3250 (two bands), C-H (sp²): 3100-3000, C-H (sp³): 3000-2850, N-H Bend: 1650-1580, C=C Stretch (Aromatic): 1600-1450, C-N Stretch: 1335-1250.
Mass Spectrometry Molecular Ion [M]⁺m/z 215.14
Major Fragmentsm/z 105 (tolyl-CH₂⁺), m/z 110 (pyrazolamine fragment)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Expertise & Rationale: Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts are derived from the analysis of structurally similar pyrazole derivatives and foundational NMR principles.[5][6][7] The electron-donating amine group on the pyrazole ring and the electronic effects of the 4-methylbenzyl group are key determinants of the spectral landscape.

Table 2: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
Pyrazole-CH₃ (C3, C5)~2.1 - 2.3Singlet (s)6HMethyl groups on an electron-rich aromatic-like ring. Two distinct singlets are expected due to the asymmetric environment.
Benzyl-CH₃~2.3Singlet (s)3HTypical chemical shift for a methyl group attached to a benzene ring.
Amine-NH₂~3.5 - 4.5Broad Singlet (s)2HProtons on nitrogen; chemical shift can vary with solvent and concentration. Broadness is due to quadrupole broadening and potential hydrogen exchange.
Benzyl-CH₂~5.1Singlet (s)2HMethylene protons adjacent to both the pyrazole nitrogen and the aromatic ring. Deshielded by both systems.
Aromatic-CH (ortho to CH₂)~7.1Doublet (d)2HAromatic protons on the benzyl ring, appearing as a doublet due to coupling with meta protons.
Aromatic-CH (meta to CH₂)~7.2Doublet (d)2HAromatic protons on the benzyl ring, appearing as a doublet due to coupling with ortho protons.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted δ (ppm) Justification
Pyrazole-CH₃ (C3, C5)~11 - 14Aliphatic carbons attached to the pyrazole ring.
Benzyl-CH₃~21Typical chemical shift for a tolyl methyl carbon.
Benzyl-CH₂~50 - 55Methylene carbon deshielded by the adjacent nitrogen and aromatic ring.
Pyrazole-C4 (with NH₂)~115 - 120Carbon bearing the electron-donating amine group, significantly shielded.
Aromatic-CH~127 - 130Aromatic carbons of the benzyl group.
Aromatic-C (ipso, attached to CH₂)~134Quaternary aromatic carbon, slightly deshielded.
Aromatic-C (ipso, attached to CH₃)~137Quaternary aromatic carbon.
Pyrazole-C3, C5~140, ~148Carbons of the pyrazole ring attached to methyl groups.
Trustworthiness: Experimental Protocol for NMR Acquisition

This protocol ensures reproducible and high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 30-degree pulse angle.

    • Set the spectral width to cover the expected range of proton signals (~0-12 ppm).

    • Use a relaxation delay of 2-5 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range (~0-160 ppm).

    • Use a relaxation delay of 2 seconds.

    • Collect 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the solvent peak or TMS (0 ppm).

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock, Tune, Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform & Phasing E->G F->G H Reference & Calibrate G->H I Peak Picking & Integration H->I J Structural Assignment I->J K K J->K Final Structure Confirmation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise & Rationale: Interpreting the IR Spectrum

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.[8][9][10]

  • N-H Stretching (Amine): A primary amine (R-NH₂) is expected to show two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[8][11]

  • C-H Stretching:

    • Aromatic (sp² C-H) stretches will appear as a group of weaker bands just above 3000 cm⁻¹.

    • Aliphatic (sp³ C-H) stretches from the methyl and methylene groups will be found just below 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[9]

  • C=C Stretching (Aromatic): The benzene and pyrazole rings will produce several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The stretching vibration for an aromatic amine C-N bond is expected to be a relatively strong band in the 1335-1250 cm⁻¹ range.[8]

Trustworthiness: Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for the key functional group frequencies.

Visualization: IR Analysis Workflow

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process & Baseline Correct D->E F Identify Key Absorption Bands E->F G Correlate Bands to Functional Groups F->G

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Rationale: Predicting the Mass Spectrum

For this compound (Molecular Formula: C₁₃H₁₇N₃), the following outcomes are expected under Electron Impact (EI) or Electrospray Ionization (ESI).

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight is 215.14 g/mol . A strong peak is expected at m/z 215 (EI) or m/z 216 (ESI). The odd molecular weight is consistent with the Nitrogen Rule (an odd number of nitrogen atoms).

  • Major Fragmentation Pathway: The most significant fragmentation is the benzylic cleavage of the C-N bond connecting the benzyl group to the pyrazole ring.[12][13][14] This is a highly favorable cleavage as it results in a stable resonance-stabilized tolyl-methyl cation (tropylium-type ion).

    • Fragment 1: A prominent peak at m/z 105 , corresponding to the [CH₃-C₆H₄-CH₂]⁺ cation.

    • Fragment 2: A corresponding peak at m/z 110 , representing the [3,5-dimethyl-1H-pyrazol-4-amine] radical cation fragment.

Trustworthiness: Experimental Protocol for MS Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization (Positive Mode):

    • Apply a high voltage to the capillary needle (~3-5 kV).

    • Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.

    • Use a drying gas at an elevated temperature (e.g., 200-300 °C) to facilitate solvent evaporation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-500.

  • Tandem MS (MS/MS): To confirm fragmentation, isolate the precursor ion (m/z 216) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate and detect the product ions (e.g., m/z 105).

Visualization: MS Fragmentation & Analysis Workflow

MS_Workflow cluster_ion Ionization & Detection cluster_frag Fragmentation (MS/MS) A Sample Infusion (ESI Source) B Generate Protonated Molecule [M+H]⁺ (m/z 216) A->B C Detect Molecular Ion B->C H H D Isolate [M+H]⁺ Ion C->D E Collision-Induced Dissociation (CID) D->E F Detect Fragment Ions E->F G G F->G Correlate Fragments to Structure I I F->I [Tolyl-CH₂]⁺ m/z 105 J J F->J [Pyrazolamine]⁺ m/z 110

Caption: Workflow for structural analysis via Mass Spectrometry.

References

  • Modgraph. NMR Predict Desktop. [Link]

  • Taylor & Francis Online. Full article: Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

  • Chemaxon. NMR Predictor | Chemaxon Docs. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • University of Calgary. IR: amines. [Link]

  • ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

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  • ResearchGate. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]

  • Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

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  • ResearchGate. (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

  • YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine. [Link]

  • SpectraBase. 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine - Optional[MS (GC)] - Spectrum. [Link]

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A Technical Guide to the Mechanism of Action for Substituted 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the mechanism of action for substituted 4-aminopyrazoles, a versatile class of heterocyclic compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their molecular targets, signaling pathways, and structure-activity relationships, offering insights into the rational design of novel therapeutics.

Introduction: The Rise of 4-Aminopyrazoles in Drug Discovery

The 4-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Their synthetic tractability and the ability to readily modify the core structure have made them an attractive starting point for the development of targeted therapies. A key feature of many 4-aminopyrazole derivatives is their function as competitive inhibitors of ATP-binding sites in various protein kinases, which are critical regulators of cellular processes.[4][5]

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Substituted 4-aminopyrazoles have demonstrated potent and selective inhibition of several key kinase families, leading to the development of clinical candidates for various malignancies and inflammatory disorders.[1][6] This guide will delve into the specific mechanisms by which these compounds exert their effects, providing a foundation for future research and development in this promising area.

Core Mechanism: Competitive Inhibition of Kinase Activity

The predominant mechanism of action for many biologically active substituted 4-aminopyrazoles is the competitive inhibition of protein kinases at the ATP-binding site. The 4-aminopyrazole core acts as a bioisostere for the adenine moiety of ATP, effectively mimicking its hydrogen bonding pattern with the kinase hinge region.[4] This interaction anchors the inhibitor within the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The versatility of the 4-aminopyrazole scaffold allows for the introduction of various substituents at different positions, which can be tailored to interact with specific amino acid residues within the ATP-binding pocket of different kinases. This provides a basis for achieving both high potency and selectivity.

Key Molecular Interactions

The binding of 4-aminopyrazole inhibitors to the kinase active site is characterized by a conserved set of hydrogen bonds with the hinge region of the enzyme. The exocyclic amino group at the 4-position and a nitrogen atom within the pyrazole ring typically form two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[4]

Substituents on the pyrazole ring and the 4-amino group extend into different regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket. These interactions are crucial for determining the inhibitor's potency and selectivity for a particular kinase.

Diverse Kinase Targets of Substituted 4-Aminopyrazoles

The adaptability of the 4-aminopyrazole scaffold has led to the development of inhibitors targeting a wide range of protein kinases implicated in various diseases.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is associated with numerous inflammatory diseases and cancers.[5][6] Several 4-aminopyrazole derivatives have been developed as potent JAK inhibitors.[5][6] These compounds typically feature substituents that occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing to their high affinity and selectivity. For instance, modifications at the R1 position of the pyrazole ring have been shown to significantly influence JAK inhibitory activity.[5]

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[7] Substituted 4-aminopyrazoles have been successfully designed as potent FGFR inhibitors.[7] Some of these inhibitors form a covalent bond with a cysteine residue in the P-loop of the kinase, leading to irreversible inhibition.[7] This strategy has proven effective against both wild-type and mutant forms of FGFR, including those with the "gatekeeper" mutation that confers resistance to many conventional inhibitors.[7]

Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[4] 4-aminopyrazole-based compounds have been developed as both reversible and irreversible BTK inhibitors.[4] Irreversible inhibitors typically contain an electrophilic warhead, such as an acrylamide group, that forms a covalent bond with a cysteine residue in the BTK active site.[4]

Other Kinase Targets

Beyond JAKs, FGFRs, and BTK, substituted 4-aminopyrazoles have been shown to inhibit a variety of other kinases, including:

  • Src Family Kinases: Involved in cell growth, differentiation, and survival.[4]

  • Tropomyosin Receptor Kinases (Trks): Play a role in neuronal development and function and are implicated in some cancers.[8]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[1][9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted 4-aminopyrazoles is highly dependent on the nature and position of the substituents on the pyrazole core. Understanding the SAR is crucial for the rational design of potent and selective inhibitors.

Position of SubstitutionImpact on ActivityExample Target(s)
N1 of Pyrazole Influences potency and pharmacokinetic properties.[5]JAKs[5]
C3 of Pyrazole Can be modified to enhance interactions with the hydrophobic pocket.Meprin α and β[10]
4-Amino Group Essential for hinge binding; substitutions can modulate selectivity.[4][11]Various Kinases
C5 of Pyrazole Substitutions can improve potency and selectivity.Trk Kinases[8]

Table 1: General Structure-Activity Relationship Profile for Substituted 4-Aminopyrazoles.

Experimental Protocols for Elucidating the Mechanism of Action

A combination of in vitro and cell-based assays is employed to determine the mechanism of action of substituted 4-aminopyrazole inhibitors.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. Common formats include:

  • Radiometric Assays: Measure the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.

  • Luminescence-Based Assays: Measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.

  • Fluorescence-Based Assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions mix Mix Kinase, Substrate, and Inhibitor reagents->mix incubate_pre Pre-incubate mix->incubate_pre start_reaction Initiate Reaction with ATP incubate_pre->start_reaction incubate_reaction Incubate at Optimal Temperature start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect Measure Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect analyze Calculate % Inhibition and IC50 Values detect->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assays

Cell-based assays are essential to confirm that the inhibitor can engage its target in a cellular context and exert a biological effect.

  • Western Blotting: Used to assess the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation upon inhibitor treatment indicates target engagement.[6]

  • Cell Proliferation Assays: Measure the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

  • Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can directly measure the binding of the inhibitor to its target protein in intact cells.

Signaling Pathway: JAK/STAT Inhibition

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT jak->p_stat dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Induces inhibitor 4-Aminopyrazole Inhibitor inhibitor->jak Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a 4-aminopyrazole derivative.

Conclusion and Future Perspectives

Substituted 4-aminopyrazoles represent a highly versatile and clinically relevant class of compounds, primarily functioning as kinase inhibitors. Their mechanism of action is well-understood, involving competitive binding to the ATP pocket of various kinases. The extensive structure-activity relationship data available for this scaffold provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

  • Developing inhibitors against novel kinase targets.

  • Overcoming drug resistance by designing inhibitors that target mutant kinases.

  • Exploring the potential of 4-aminopyrazoles for other therapeutic applications beyond kinase inhibition.

  • Utilizing advanced computational methods to guide the design of more effective and selective inhibitors.

The continued exploration of the 4-aminopyrazole scaffold holds great promise for the development of innovative therapies for a wide range of human diseases.

References

  • Zheng, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

  • Li, Y., et al. (2020). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]

  • Pillitteri, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Wang, T., et al. (2007). Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. ACS Publications. [Link]

  • Pillitteri, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Potashman, M., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Senga, K., et al. (1979). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • Schlenker, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

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An In-Depth Technical Guide to the Therapeutic Targets of N-benzyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for designing compounds that can interact with a wide array of biological targets.[2] The addition of a benzyl group to the pyrazole core, creating N-benzyl pyrazole compounds, further enhances the structural diversity and potential for specific molecular interactions, leading to a broad spectrum of pharmacological activities.[5][6][7][8]

This technical guide provides a comprehensive overview of the key therapeutic targets of N-benzyl pyrazole compounds and their broader pyrazole-containing counterparts. We will delve into the molecular mechanisms of action, present supporting experimental data, and provide detailed protocols for validating compound-target interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

I. Oncology: Targeting Cancer Cell Proliferation and Survival

N-benzyl pyrazole derivatives have emerged as promising candidates for cancer therapy, exhibiting potent antiproliferative and pro-apoptotic effects across various cancer cell lines.[5][6][7][9][10][11] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.

Modulation of Autophagy and mTORC1 Signaling

A significant area of investigation for N-benzyl pyrazoles is their ability to modulate autophagy, a cellular recycling process that cancer cells can exploit for survival.[5]

Mechanism of Action: Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to possess a novel mechanism of action involving the dual regulation of autophagy. These compounds can reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation, leading to the induction of basal autophagy.[5] However, they also impair autophagic flux under starvation conditions, preventing the clearance of autophagosomes.[5] This disruption of the autophagy process can ultimately lead to cancer cell death.

Supporting Evidence: Studies have demonstrated that select N-benzyl pyrazole compounds exhibit submicromolar antiproliferative activity in pancreatic cancer cell lines, such as MIA PaCa-2.[5] These compounds were found to be more potent than known autophagy inhibitors like 3-methyladenine and spautin-1.[5]

Signaling Pathway: mTORC1 and Autophagy Regulation

mTORC1_Autophagy mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Autophagy_Induction Autophagy Induction ULK1_complex->Autophagy_Induction Autophagic_Flux Autophagic Flux Autophagy_Induction->Autophagic_Flux N_benzyl_pyrazole N-benzyl pyrazole compounds N_benzyl_pyrazole->mTORC1 inhibits N_benzyl_pyrazole->Autophagic_Flux impairs Cell_Death Cancer Cell Death Autophagic_Flux->Cell_Death

Caption: mTORC1 and Autophagy Signaling Pathway.

Kinase Inhibition in Cancer

Kinases are a major class of therapeutic targets in oncology, and numerous pyrazole derivatives have been developed as potent kinase inhibitors.[12][13]

Key Kinase Targets:

  • Aurora Kinases: Pyrazole-based compounds have shown significant inhibitory effects against Aurora A and B kinases, which are crucial for cell cycle regulation.[12]

  • BRAF: Novel BRAF-targeting pyrazole derivatives have demonstrated antitumor activity, particularly against melanoma cell lines.[6]

  • HER-2/EGFR: Some pyrazole derivatives act as potent inhibitors of HER-2 and EGFR, key drivers in breast and other cancers.[6]

  • Cyclin-Dependent Kinases (CDKs): Pyrazole-based inhibitors of CDKs have been developed, showing promise in halting the cell cycle of cancer cells.[12][13]

Data Summary: Anticancer Activity of Pyrazole Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)Reported Activity (IC50/GI50)Reference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesmTORC1, AutophagyMIA PaCa-2 (Pancreatic)Submicromolar[5]
Pyrazole-based derivativesBRAFWM266.4 (Melanoma), MCF-7 (Breast)0.12 µM, 0.16 µM[6]
Pyrazolyl benzimidazoleAurora A/B KinaseA549 (Lung), HT29 (Colon)0.487 µM, 0.381 µM[12]
Pyrazole-based derivativesHER-2/EGFR-0.26 µM (HER-2), 0.51 µM (EGFR)[6]
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of N-benzyl pyrazole compounds on cancer cells.

1. Cell Seeding: a. Culture cancer cells (e.g., MIA PaCa-2) to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate overnight to allow for cell attachment.

2. Compound Treatment: a. Prepare a serial dilution of the N-benzyl pyrazole compound in culture medium. b. Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). c. Incubate for 48-72 hours.

3. MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 5 minutes. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Neurodegenerative Disorders: A Multifaceted Approach

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates multitargeted therapeutic strategies.[14][15][16][17] Pyrazole and its derivatives, including N-benzyl pyrazoles, are being investigated for their ability to modulate several key targets implicated in these disorders.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[14]

Mechanism of Action: Pyrazoline-containing compounds have demonstrated potent anti-AChE activity. Molecular docking studies suggest that these compounds can bind effectively to the active site of the AChE enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[14]

Targeting Protein Aggregation

The aggregation of proteins such as beta-amyloid (Aβ) and tau is a hallmark of Alzheimer's disease.[14][16]

Mechanism of Action: Biphenyl pyrazole scaffolds have been identified as dual inhibitors of both AChE and tau aggregation.[16] These compounds can bind to monomeric tau with submicromolar affinity, thereby preventing the formation of neurotoxic tau oligomers at an early stage.[16]

Monoamine Oxidase (MAO) Inhibition

Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively.[14][17]

Mechanism of Action: Pyrazoline derivatives have been identified as effective inhibitors of MAO-A and MAO-B. By inhibiting these enzymes, they can increase the levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the brain.

Experimental Workflow: Screening for Neuroprotective Agents

Neuroprotection_Workflow Compound_Library N-benzyl pyrazole Compound Library AChE_Assay AChE Inhibition Assay Compound_Library->AChE_Assay Tau_Aggregation_Assay Tau Aggregation Assay Compound_Library->Tau_Aggregation_Assay MAO_Assay MAO Inhibition Assay Compound_Library->MAO_Assay Hit_Compounds Hit Compounds AChE_Assay->Hit_Compounds Tau_Aggregation_Assay->Hit_Compounds MAO_Assay->Hit_Compounds Cell_Based_Assays Cell-based Neurotoxicity and Neuroprotection Assays Hit_Compounds->Cell_Based_Assays Lead_Candidates Lead Candidates Cell_Based_Assays->Lead_Candidates

Caption: Workflow for identifying neuroprotective N-benzyl pyrazoles.

III. Inflammation: Modulating the Inflammatory Response

Inhibition of Interleukin-8 (IL-8) Induced Neutrophil Chemotaxis

Neutrophil chemotaxis is a critical process in acute inflammation, and its upregulation can lead to tissue damage.[22]

Mechanism of Action: N-pyrazolyl-N'-benzylureas have been identified as potent inhibitors of IL-8-induced neutrophil chemotaxis.[22] Interestingly, these compounds do not appear to act on the IL-8 receptors (CXCR1 and CXCR2). Instead, they inhibit the phosphorylation of protein tyrosine kinases (PTKs) in the 50-70 kDa range, a key step in the downstream signaling cascade of IL-8.[22] This inhibition leads to a complete block of F-actin polymerization and pseudopod formation, which are essential for cell migration.[22]

Cyclooxygenase (COX) Inhibition
Experimental Protocol: Western Blot for Phospho-PTK Inhibition

This protocol describes how to assess the effect of N-benzyl pyrazole compounds on the phosphorylation of protein tyrosine kinases in neutrophils.

1. Neutrophil Isolation and Treatment: a. Isolate human neutrophils from fresh whole blood using density gradient centrifugation. b. Resuspend the neutrophils in an appropriate buffer. c. Pre-incubate the cells with various concentrations of the N-benzyl pyrazole compound or vehicle control for 30 minutes. d. Stimulate the cells with IL-8 (e.g., 100 ng/mL) for 5 minutes.

2. Cell Lysis and Protein Quantification: a. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour. e. Incubate the membrane overnight at 4°C with a primary antibody against phospho-tyrosine. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

4. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading. c. Quantify the band intensities and normalize the phospho-PTK signal to the loading control.

IV. Other Emerging Therapeutic Targets

The versatility of the N-benzyl pyrazole scaffold has led to its investigation in other therapeutic areas as well.

Receptor Interacting Protein 1 (RIP1) Kinase Inhibition for Necroptosis

Necroptosis is a form of programmed necrosis that plays a role in various inflammatory diseases.[8]

Mechanism of Action: 1-benzyl-1H-pyrazole derivatives have been developed as potent inhibitors of RIP1 kinase, a key mediator of necroptosis.[8] Inhibition of RIP1 kinase can protect cells from necroptotic cell death.

Antidiabetic Agents

Mechanism of Action: A series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides has been shown to have bifunctional antidiabetic activity.[23] These compounds can stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and also augment glucose uptake in myotube cells.[23] The mechanism for increased insulin secretion involves the activation of the upstream effector of pancreatic and duodenal homeobox 1 (PDX-1).[23]

Conclusion

N-benzyl pyrazole compounds and their derivatives represent a rich and versatile class of molecules with significant therapeutic potential across a wide range of diseases. Their ability to interact with a diverse set of biological targets, including kinases, enzymes involved in neurodegeneration, and mediators of inflammation, underscores their importance in modern drug discovery. The insights and protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds, ultimately leading to the discovery of novel and effective therapies.

References

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters.[Link][5]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules.[Link][14]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.[Link][6]

  • Synthesis and Biological Evaluation of N-pyrazolyl-N'-alkyl/benzyl/phenylureas: A New Class of Potent Inhibitors of Interleukin 8-induced Neutrophil Chemotaxis. Journal of Medicinal Chemistry.[Link][22]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.[Link][7]

  • Biologically active pyrazole derivatives. New Journal of Chemistry.[Link][1]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.[Link][8]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[Link][12]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules.[Link][15]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[Link][2]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences.[Link][18]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences.[Link][3]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.[Link][9]

  • Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry.[Link][23]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.[Link][24]

  • Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy.[Link][10]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences.[Link][20]

  • Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research.[Link][11]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.[Link][13]

  • Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. Bioorganic & Medicinal Chemistry Letters.[Link][16]

  • Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega.[Link][25]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.[Link][21]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules.[Link][17]

  • Recent advances in the therapeutic applications of pyrazolines. European Journal of Medicinal Chemistry.[Link][26]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link][4]

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Methodological & Application

Synthesis of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, three-step synthetic protocol for the preparation of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, a valuable heterocyclic building block for drug discovery and development. The synthesis leverages a classical Knorr pyrazole condensation, followed by electrophilic nitration and subsequent reduction. This guide is intended for researchers in organic and medicinal chemistry, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1] The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity. The title compound, this compound, incorporates several key structural features: a 1-benzyl substituent for steric and electronic influence, 3,5-dimethyl groups that enhance stability and modulate solubility, and a C4-amino group which serves as a crucial vector for further functionalization or as a key pharmacophoric element.

The synthetic strategy outlined herein is a robust and scalable three-step sequence, designed for efficiency and high yield. The pathway begins with the formation of the pyrazole core, followed by functionalization at the C4 position.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Step 1: Knorr pyrazole synthesis to form the pyrazole ring.

  • Step 2: Electrophilic nitration at the C4 position of the pyrazole.

  • Step 3: Reduction of the nitro group to the target primary amine.

Synthetic_Scheme R1 Acetylacetone I1 Intermediate 1 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazole R2 (4-Methylbenzyl)hydrazine R2->I1 Step 1 Knorr Condensation Nitrating_Agent HNO₃ / H₂SO₄ I2 Intermediate 2 3,5-Dimethyl-1-(4-methylbenzyl)-4-nitro-1H-pyrazole Reducing_Agent SnCl₂ / HCl or H₂ / Pd-C P Final Product This compound I1->I2 Step 2 Nitration I2->P Step 3 Reduction

Sources

Evaluating the Anti-Proliferative Activity of Pyrazole Compounds: An Application Note and Protocol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors against key drivers of cancer progression.[3][4][5] These compounds frequently target protein kinases, enzymes that regulate essential cellular processes such as cell cycle progression, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6]

This application note provides a comprehensive, field-proven protocol for assessing the anti-proliferative effects of novel pyrazole compounds using a robust and sensitive cell-based assay. We will delve into the scientific principles underpinning the assay, provide a detailed step-by-step methodology, and offer guidance on data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic potential of pyrazole-based kinase inhibitors.

Scientific Principle: Targeting the Cancer Cell Cycle with Pyrazole-Based CDK2 Inhibitors

A critical process often targeted by pyrazole compounds is the cell division cycle.[7] The progression through the cell cycle is tightly controlled by a family of enzymes called Cyclin-Dependent Kinases (CDKs).[7] Specifically, CDK2, in complex with its regulatory partner Cyclin E, is crucial for the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[8][9] In many cancer cells, this G1/S checkpoint is deregulated, leading to uncontrolled proliferation.[7]

The model pyrazole compound in this protocol acts as a competitive inhibitor at the ATP-binding site of CDK2. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), leading to cell cycle arrest at the G1/S transition and subsequently, a reduction in cell proliferation and viability.[8][10] The assay described herein quantifies this anti-proliferative effect by measuring the metabolic activity of cells following treatment with the pyrazole compound.

CDK2_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Signal Signaling Cascade Receptor->Signal CyclinD_CDK46 Cyclin D / CDK4/6 Signal->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p P-pRb pRb_E2F->pRb_p E2F E2F (Free) pRb_p->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Induces Transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Pyrazole Pyrazole Compound Pyrazole->CyclinE_CDK2 Inhibits caption Fig 1. Inhibition of the G1/S checkpoint by a pyrazole-based CDK2 inhibitor.

Fig 1. Inhibition of the G1/S checkpoint by a pyrazole-based CDK2 inhibitor.

Assay Principle: Measuring Cell Viability with a Resazurin-Based Assay

To quantify the anti-proliferative effect of the pyrazole compound, we will employ a resazurin-based cell viability assay. This is a robust, sensitive, and homogeneous method ideal for high-throughput screening.[11] The core principle relies on the metabolic activity of viable cells.[12]

Resazurin, a blue and non-fluorescent dye, is cell-permeable.[13] In living, metabolically active cells, intracellular dehydrogenases reduce resazurin to resorufin, a highly fluorescent pink compound.[14] This conversion is directly proportional to the number of viable cells.[13] Nonviable cells lose their metabolic capacity and cannot reduce the dye.[11] The resulting fluorescent signal can be easily measured on a plate reader, providing a quantitative readout of cell viability.[14] This method is generally more sensitive than colorimetric absorbance-based assays like the MTT assay.[13]

Detailed Protocol: Anti-Proliferation Assay

This protocol is optimized for a 96-well plate format. All steps involving cell culture should be performed in a sterile biological safety cabinet.

Part 1: Materials and Reagents
  • Cell Line: A cancer cell line with known relevance to the target (e.g., HCT116 colon cancer or MCF-7 breast cancer cells for CDK2 inhibitors).[3]

  • Pyrazole Compound: Stock solution (e.g., 10 mM in 100% DMSO). Store in aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[15]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, pH 7.4).[13] Store protected from light at 4°C.[13]

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader with fluorescence capabilities (Excitation: 530–570 nm, Emission: 580–620 nm).[11][14]

    • Sterile, opaque-walled 96-well cell culture plates (to minimize background fluorescence).[13]

    • Serological pipettes, multichannel pipettes, and sterile tips.

Part 2: Experimental Workflow
Fig 2. Step-by-step experimental workflow for the cell-based assay.

Step 1: Cell Seeding (Day 1)

  • Culture cells to approximately 80-90% confluency.

  • Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete culture medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells/well.

  • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.[15]

  • Crucial Controls: Include wells for:

    • Vehicle Control: Cells treated with DMSO at the same final concentration as the compound-treated wells. This represents 100% viability.

    • No-Cell Control (Blank): Medium only, no cells. This is for background fluorescence subtraction.[11]

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[15]

Step 2: Compound Preparation and Cell Treatment (Day 2)

  • Thaw a stock aliquot of the pyrazole compound.

  • Prepare a serial dilution series of the compound in complete culture medium. A common approach is to prepare intermediate dilutions at 2x the final desired concentration.

  • The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[15] Ensure the vehicle control has the same final DMSO concentration.

  • Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compound (or vehicle control) to the appropriate wells.

  • Incubate the plate for the desired exposure period, typically 48 to 72 hours.[1]

Step 3: Viability Measurement (Day 4 or 5)

  • After the incubation period, visually inspect the cells under a microscope to check for signs of cytotoxicity (e.g., cell rounding, detachment).

  • Add 10-20 µL of the resazurin reagent directly to each well (for a final volume of 110-120 µL).[11][13]

  • Gently mix by tapping the plate.

  • Return the plate to the incubator for 1 to 4 hours.[13] The optimal incubation time may vary between cell lines and should be determined to ensure the signal is within the linear range of the instrument.

  • Measure the fluorescence intensity using a microplate reader (Ex: ~560 nm, Em: ~590 nm).[13]

Data Analysis and Interpretation

The goal of the data analysis is to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[16][17]

Step 1: Data Normalization

  • Average the fluorescence readings from your replicate wells for each condition.

  • Subtract the average fluorescence of the No-Cell Control (Blank) from all other measurements.

  • Calculate the percentage of cell viability for each compound concentration using the following formula:[18]

    % Viability = ( (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank) ) * 100

Step 2: Dose-Response Curve and IC₅₀ Calculation

  • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[16][17]

  • Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response (variable slope) equation.[16][19]

  • Software such as GraphPad Prism or R can be used to perform the curve fit and automatically calculate the IC₅₀ value.[19][20] The IC₅₀ is the concentration at which the curve passes through the 50% viability mark.[16]

ParameterDescriptionExample Value
Top Plateau The maximum % viability (should be close to 100%).100.2
Bottom Plateau The minimum % viability at saturating compound concentrations.5.6
Log(IC₅₀) The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.-5.7 (corresponds to 2 µM)
Hill Slope Describes the steepness of the curve. A slope of -1.0 is standard.-1.1
IC₅₀ The concentration of inhibitor required for 50% inhibition.2.0 µM
R-squared (R²) A measure of the goodness of fit. Values closer to 1.0 indicate a better fit.0.992

Table 1: Representative parameters from a non-linear regression analysis of dose-response data.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogeneous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Low Signal-to-Background Ratio Cell seeding density is too low; Insufficient incubation time with resazurin; Resazurin reagent has degraded.Optimize cell seeding density. Increase resazurin incubation time (check every hour). Store resazurin solution protected from light and at the correct temperature.
IC₅₀ Value is Unattainable (Curve does not reach 50% inhibition) Compound is not potent enough at the tested concentrations; Compound has low solubility at high concentrations.Test a higher range of concentrations. Check the compound's solubility in culture medium; if precipitation is observed, the effective concentration is lower than intended.
Inconsistent Results Between Experiments Variation in cell passage number or health; Inconsistent incubation times; Reagent variability.Use cells within a consistent, low passage number range. Standardize all incubation times precisely. Prepare fresh reagents and use consistent lot numbers where possible.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Yilmaz, I., & Kucukislamoglu, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Lall, N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Biology Methods and Protocols, 9(1), bpae003.
  • ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804.
  • PubMed. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804.
  • Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Semantic Scholar. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]

  • PubMed. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • PubMed Central. (2024). Role of MTH1 in oxidative stress and therapeutic targeting of cancer. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • PubMed Central. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • Future Medicine. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]

  • Taylor & Francis Online. (2024). QSAR study on CDK2 inhibition with pyrazole derivatives. Retrieved from [Link]

  • United Arab Emirates University. (n.d.). Role of MTH1 in oxidative stress and therapeutic targeting of cancer. Retrieved from [Link]

  • OUCI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • PubMed Central. (2019). Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1. Retrieved from [Link]

  • ResearchGate. (2014). O6.5 * MTH1 inhibitors in cancer treatment. Retrieved from [Link]

  • PubMed. (2016). Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Retrieved from [Link]

Sources

Using 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Screening Novel Kinase Inhibitors: Application Notes for 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Introduction: The Quest for Kinase Inhibitor Specificity

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The human genome encodes over 500 protein kinases, and the development of small molecule inhibitors that can selectively target a specific kinase is a central challenge in modern drug discovery.[2][4]

Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[5][6][7] Its unique structure allows it to act as a versatile bioisosteric replacement for other functional groups and, crucially, to form key hydrogen bonds within the ATP-binding pocket of kinases, effectively mimicking the adenine moiety of ATP.[5][8] This foundational interaction provides a robust anchor for developing highly potent and selective inhibitors.[8]

This document serves as a detailed application guide for researchers screening novel compounds built upon this scaffold, using This compound as a representative lead candidate. While this specific molecule is used for illustrative purposes, the principles, protocols, and workflows described herein are broadly applicable to the characterization of any new potential kinase inhibitor. We will proceed from initial biochemical validation to cell-based target engagement and functional outcome assessment, providing the scientific rationale behind each step to ensure a robust and self-validating screening cascade.

The Scientific Rationale: Why the Pyrazole Scaffold Works

The efficacy of many pyrazole-based inhibitors stems from their ability to function as "hinge-binders." The ATP-binding site of a kinase contains a flexible "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The nitrogen atoms on the pyrazole ring are perfectly positioned to replicate these hydrogen bonds, allowing the inhibitor to occupy the ATP pocket with high affinity.[8] This core interaction is the foundation of the inhibitor's potency. Selectivity is then achieved by modifying the substituents extending from the pyrazole core, which can form additional interactions with unique residues in the surrounding pocket, exploiting the subtle structural differences between various kinases.

Figure 1: Pyrazole Scaffold as a Kinase Hinge-Binder cluster_kinase Kinase ATP Binding Pocket Hinge_Region Kinase Hinge Region (Backbone NH groups) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Compound 3,5-Dimethyl-1-(4-methylbenzyl) -1H-pyrazol-4-amine Compound->Hinge_Region Key H-Bonds (Mimics ATP) Compound->Hydrophobic_Pocket van der Waals Interactions (4-methylbenzyl group) Compound->Solvent_Front Potential for Solubility/Selectivity Mods

Caption: Pyrazole scaffold forming hydrogen bonds in the kinase hinge region.

Screening Cascade: A Multi-Stage Validation Workflow

A successful kinase inhibitor screening campaign follows a logical progression from broad, direct-target assays to more complex, physiologically relevant models. This ensures that resources are focused on compounds with genuine potential.

Figure 2: Kinase Inhibitor Screening Workflow A Stage 1: Primary Biochemical Screen Directly measures enzyme inhibition. B Stage 2: Potency Determination (IC50) Quantifies inhibitor potency against the primary target. A->B Hit Compound C Stage 3: Selectivity Profiling Assesses activity against a panel of off-target kinases. B->C Potent Compound D Stage 4: Cellular Target Engagement Confirms inhibitor hits the target in a live cell. C->D Potent & Selective Compound E Stage 5: Functional Cellular Assays Measures downstream biological effects (e.g., proliferation, apoptosis). D->E Cell-Permeable Compound Figure 3: Simplified RTK Signaling Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activates PI3K PI3K RTK->PI3K Activates AKT AKT (Target Kinase) PI3K->AKT Activates Substrate Downstream Substrate (e.g., PRAS40) AKT->Substrate Phosphorylates (p-Substrate) Response Cell Proliferation & Survival Substrate->Response Inhibitor Pyrazole Inhibitor Inhibitor->AKT Inhibits

Caption: Simplified signaling pathway showing kinase inhibition.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7, HCT-116).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Serum-free medium.

  • Growth factor/stimulant (e.g., EGF, insulin).

  • Test Compound, Positive Control, and DMSO.

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-total-kinase.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This reduces basal signaling activity.

    • Pre-treat cells with various concentrations of the Test Compound (or controls) for 2-4 hours.

    • Stimulate the cells with the appropriate growth factor for 15-30 minutes (e.g., 100 ng/mL EGF). Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Crucial Control: Strip the membrane and re-probe with an antibody against the total substrate and/or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity of the phospho-protein.

  • Normalize the phospho-protein signal to the total protein or housekeeping protein signal.

  • Compare the normalized signal in inhibitor-treated samples to the stimulated DMSO control to determine the extent of inhibition.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the downstream effect of kinase inhibition on cancer cell proliferation and viability.

Procedure:

  • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of the Test Compound.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Measure cell viability using a standard method (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).

  • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the log concentration of the compound.

Interpreting the Data: Potency vs. Selectivity

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Kinase selectivity profiling is performed by screening the compound against a large panel of kinases. [9][10]The results help identify potential off-target effects that could lead to toxicity.

Hypothetical Selectivity Data for Compound X:

Kinase TargetIC50 (nM) [Biochemical]Description
Aurora A 15 Primary Target
Aurora B250~17-fold selective over B
CDK2>10,000Highly selective
EGFR1,200~80-fold selective
VEGFR2850~57-fold selective
p38α>10,000Highly selective

Interpretation: The hypothetical data shows that the compound is highly potent against its primary target, Aurora A. It displays good selectivity against other kinases, with IC50 values that are at least an order of magnitude higher. A compound with a selectivity window of >10-fold is generally considered favorable for further development. [11]

Conclusion

The screening cascade detailed in these application notes provides a robust framework for evaluating novel pyrazole-based kinase inhibitors like this compound. By systematically progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can confidently identify and validate potent, selective, and cell-active lead compounds. This rigorous, multi-faceted approach is fundamental to the successful development of the next generation of targeted cancer therapies.

References

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Sources

Application Notes and Protocols for Assessing the Antimicrobial Activity of Novel Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Evaluation of Novel Pyrazole Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial effects.[1][2] The translation of these promising chemical entities from the bench to the clinic, however, is contingent upon a robust and systematic evaluation of their antimicrobial properties.

This comprehensive guide provides a detailed framework of protocols for the in-vitro assessment of novel pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for each experimental choice. By adhering to these self-validating protocols, researchers can generate reliable and reproducible data, forming a solid foundation for further preclinical and clinical development. The methodologies outlined are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of data that is both scientifically sound and universally comparable.[3][4]

Overall Experimental Workflow

The assessment of a novel pyrazole's antimicrobial profile follows a logical progression from initial screening to more detailed characterization of its activity and preliminary safety. This workflow ensures that resources are focused on the most promising candidates.

Antimicrobial Assessment Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity cluster_2 Phase 3: Pharmacodynamic & Complex Activity cluster_3 Phase 4: Preliminary Safety Assessment A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay A->B Determine killing concentration E Cytotoxicity Assay (Mammalian Cell Lines) A->E Evaluate selectivity C Time-Kill Kinetics Assay B->C Characterize rate of killing D Anti-Biofilm Activity Assay C->D Assess activity against complex bacterial communities

Caption: Overall workflow for the antimicrobial assessment of novel pyrazoles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of a compound that inhibits the visible in-vitro growth of a microorganism.[5][6] The broth microdilution method is a widely accepted, high-throughput technique for determining the MIC of novel compounds.[7][8]

Scientific Rationale

This assay operates on the principle of exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of visible growth (turbidity) is assessed. This allows for a quantitative determination of the compound's potency in inhibiting microbial proliferation. Adherence to standardized protocols, such as those provided by CLSI document M07, is crucial for inter-laboratory reproducibility.[9]

Experimental Protocol: Broth Microdilution

MIC Protocol Workflow A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Pyrazole Compound in 96-Well Plate B->C D Incubate at Appropriate Temperature and Duration C->D E Visually or Spectrophotometrically Determine MIC D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Pyrazole Dilutions:

    • Prepare a stock solution of the novel pyrazole in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-inhibitory to the test organism.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole compound in the appropriate broth to cover a clinically and biologically relevant concentration range.[10]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Crucial Controls:

      • Growth Control: Wells containing only broth and the microbial inoculum.

      • Sterility Control: Wells containing only broth.

      • Positive Control: Wells containing a known antimicrobial agent.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the pyrazole at which no visible growth is observed.[10]

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC.

Data Presentation
Compound IDTest OrganismMIC (µg/mL)Positive Control (Drug)Positive Control MIC (µg/mL)
Pyrazole-AS. aureus8Vancomycin1
Pyrazole-AE. coli16Ciprofloxacin0.5
Pyrazole-BS. aureus>128Vancomycin1
Pyrazole-BE. coli32Ciprofloxacin0.5

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

While the MIC indicates the concentration that inhibits growth, the MBC or MFC reveals the lowest concentration required to kill 99.9% of the initial microbial population.[11][12] This distinction is critical, as a bactericidal agent is often preferred for treating serious infections. An antimicrobial agent is typically considered bactericidal if the MBC is no more than four times the MIC.[12][13]

Scientific Rationale

This assay is a direct extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium that does not contain the test compound. The absence of growth on the agar after incubation indicates that the microorganisms were killed by the pyrazole at that concentration, not merely inhibited.

Experimental Protocol

MBC_MFC_Protocol A Perform MIC Assay as Previously Described B Select Wells with No Visible Growth (at and above the MIC) A->B C Plate Aliquots from Selected Wells onto Agar Plates B->C D Incubate Agar Plates C->D E Count Colonies and Determine the Lowest Concentration with ≥99.9% Killing (MBC/MFC) D->E

Caption: Workflow for the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assay.

Step-by-Step Methodology:

  • Following MIC Determination: Use the 96-well plates from the completed MIC assay.

  • Subculturing: From the wells showing no visible growth (the MIC well and more concentrated wells), plate a standardized volume (e.g., 10-100 µL) onto appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC/MFC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the pyrazole that results in a ≥99.9% reduction in the initial inoculum count.[12][13]

Data Presentation
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyrazole-AS. aureus8162Bactericidal
Pyrazole-AE. coli161288Bacteriostatic

Time-Kill Kinetics Assay

This dynamic assay provides crucial information on the rate of antimicrobial activity, revealing whether a compound's effect is concentration-dependent or time-dependent.[14] It offers a more detailed picture of the antimicrobial's pharmacodynamics than the static MIC and MBC assays.[15][16]

Scientific Rationale

A standardized microbial inoculum is exposed to various concentrations of the novel pyrazole (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable microorganisms (CFU/mL). Plotting log10 CFU/mL versus time illustrates the rate and extent of microbial killing. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15][17]

Experimental Protocol

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing broth with the pyrazole compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a standardized microbial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of each aliquot and plate onto agar to determine the viable count (CFU/mL).

  • Data Analysis: Plot the mean log10 CFU/mL against time for each concentration.

Data Presentation

The results are best visualized as a semi-logarithmic plot.

Table of Hypothetical Time-Kill Data for Pyrazole-A against S. aureus

Time (hours)Growth Control (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.75.75.75.7
26.55.14.53.8
47.34.23.1<2.0
88.13.5<2.0<2.0
248.93.8 (regrowth)<2.0<2.0

Anti-Biofilm Activity Assay

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[18] Assessing a novel pyrazole's activity against biofilms is crucial for compounds intended to treat chronic or device-associated infections.

Scientific Rationale

Two key parameters are assessed: the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration to prevent biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration to eradicate a pre-formed biofilm.[18] Quantification is often achieved using crystal violet staining, which stains the biofilm biomass.[19][20]

Experimental Protocol: Crystal Violet Assay

A. Minimum Biofilm Inhibitory Concentration (MBIC)

  • Preparation: Prepare serial dilutions of the pyrazole compound in a 96-well flat-bottom plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Washing and Staining:

    • Gently wash the wells to remove non-adherent cells.

    • Stain the remaining biofilm with a 0.1% crystal violet solution.

  • Solubilization and Quantification:

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound stain with 30% acetic acid or ethanol.

    • Measure the absorbance at 570-595 nm. The MBIC is the lowest concentration showing significant inhibition of biofilm formation compared to the growth control.

B. Minimum Biofilm Eradication Concentration (MBEC)

  • Biofilm Formation: First, form mature biofilms in a 96-well plate by incubating bacteria in broth for 24-48 hours.

  • Treatment: Remove the planktonic cells and add fresh broth containing serial dilutions of the pyrazole compound to the existing biofilms.

  • Incubation: Incubate for another 24 hours.

  • Quantification: Proceed with washing, staining, and quantification as described for the MBIC assay. The MBEC is the lowest concentration causing a significant reduction in the pre-formed biofilm.

Cytotoxicity Assay

A promising antimicrobial agent should exhibit selective toxicity against microbial pathogens while having minimal adverse effects on host cells. A preliminary assessment of cytotoxicity against mammalian cell lines is a critical step in the early stages of drug development.[21][22]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[23] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.

Experimental Protocol: MTT Assay

MTT_Assay_Workflow A Seed Mammalian Cells in 96-Well Plate and Allow Adherence B Treat Cells with Serial Dilutions of Pyrazole Compound A->B C Incubate for a Defined Period (e.g., 24-72h) B->C D Add MTT Reagent and Incubate to Allow Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance and Calculate Cell Viability E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, VERO, or HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.[22][23]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the novel pyrazole. Include a vehicle control (cells treated with the solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation

The selectivity of a compound can be expressed as the Selectivity Index (SI), calculated as:

SI = IC₅₀ (mammalian cells) / MIC (microbial cells)

A higher SI value indicates greater selectivity for the microbial target over host cells.

Compound IDIC₅₀ (HEK293 cells, µg/mL)MIC (S. aureus, µg/mL)Selectivity Index (SI)
Pyrazole-A>1288>16
Pyrazole-B64322

Conclusion

The protocols detailed in this guide provide a robust, multi-faceted approach to characterizing the antimicrobial activity of novel pyrazole compounds. By systematically determining the MIC, MBC/MFC, time-kill kinetics, anti-biofilm activity, and preliminary cytotoxicity, researchers can build a comprehensive data package. This structured evaluation, grounded in established standards, is essential for identifying promising lead candidates and making informed decisions in the drug development pipeline. The ultimate goal is to accelerate the discovery of new, effective, and safe antimicrobial agents to combat the global threat of infectious diseases.

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  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. (2022). MDPI. Retrieved from [Link]

  • Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. (2021). PubMed. Retrieved from [Link]

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Topic: Preparation, Storage, and Quality Control of Pyrazole-Based Inhibitor Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole-based compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The accuracy and reproducibility of any experiment using these potent molecules begin with the proper preparation of a concentrated stock solution. An improperly prepared stock solution—whether due to incorrect solvent choice, degradation, or inaccurate concentration—can invalidate experimental results. This guide provides a comprehensive, field-proven framework for preparing, storing, and validating stock solutions of pyrazole-based inhibitors to ensure maximum efficacy and experimental integrity.

Part 1: Foundational Principles: The 'Why' Behind the 'How'

Understanding the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This structure imparts several key physicochemical properties that influence its handling as a laboratory reagent:

  • Aromaticity and Stability: The aromatic nature of the pyrazole ring generally confers good chemical stability.[4] However, specific functional groups on the ring or side chains can introduce liabilities.

  • Solubility: The pyrazole moiety itself can act as a bioisostere for a benzene ring, often improving properties like lipophilicity and, in some cases, solubility.[4] Despite this, many complex pyrazole-based inhibitors exhibit poor aqueous solubility, necessitating the use of organic solvents for initial stock preparation.[5]

  • Basicity: One nitrogen atom in the pyrazole ring is weakly basic, allowing for protonation by strong acids.[4] This is a critical consideration if the downstream application involves acidic buffers, which could alter the compound's charge state and solubility.

The Critical Choice of Solvent

The selection of an appropriate solvent is the single most important decision in preparing a stock solution. The ideal solvent must completely dissolve the inhibitor at a high concentration without causing its degradation.

Dimethyl Sulfoxide (DMSO): The Universal Starting Point Due to its high solvating power for a wide range of organic molecules, high-purity, anhydrous DMSO is the default solvent for most small molecule inhibitors.[6]

  • Expertise & Experience: While powerful, DMSO is not without its challenges. It is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7] This absorbed moisture can hydrolyze and degrade sensitive compounds over time. Therefore, it is imperative to use anhydrous DMSO from a freshly opened bottle or a properly stored container and to work quickly. For cellular assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%, to avoid toxicity.[8][9]

Alternative Organic Solvents If DMSO is incompatible with the downstream assay (e.g., certain chemical reactions, high-sensitivity biophysical assays), other solvents may be considered:

  • Ethanol (EtOH): Less toxic to cells than DMSO, but also generally a weaker solvent.

  • Dimethylformamide (DMF): A strong solvent similar to DMSO, but it is more toxic and should be handled with caution.

Aqueous Buffers Directly dissolving pyrazole-based inhibitors in aqueous buffers is rarely successful due to their typically low water solubility.[5] They are almost always prepared as a high-concentration organic stock first, which is then serially diluted into the final aqueous experimental medium.

Visualization 1: Solvent Selection Decision Workflow

The following diagram outlines a logical workflow for selecting the optimal solvent for your pyrazole-based inhibitor.

A Start: Receive Inhibitor B Consult Product Datasheet for Solubility Data A->B C Is a solvent recommended? B->C D Use Recommended Solvent (e.g., DMSO) C->D Yes E Is DMSO compatible with downstream experiment? C->E No D->E F Proceed to Protocol 1 E->F Yes G Test alternative solvent: 1. Ethanol 2. DMF E->G No H Does it dissolve at required concentration? G->H H->F Yes I Contact manufacturer's technical support H->I No

Caption: Decision tree for selecting an appropriate solvent.

Part 2: Detailed Experimental Protocols

These protocols are designed as self-validating systems. Each step has a clear purpose aimed at ensuring the final stock solution is accurate and stable.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To accurately prepare a concentrated stock solution (e.g., 10 mM) from a solid pyrazole-based inhibitor.

Materials:

  • Pyrazole-based inhibitor (solid powder)

  • High-purity, anhydrous solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps[10]

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes

Procedure:

  • Pre-Handling: Before opening, centrifuge the manufacturer's vial briefly (e.g., 200-500 RPM) to ensure all the powder is at the bottom.[7] This prevents loss of compound that may be adhering to the cap.

  • Calculation: Determine the mass of inhibitor required.

    • Formula: Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight (g/mol) / 1000

    • Example (for a 10 mM stock): To make 1 mL of a 10 mM stock of an inhibitor with MW = 450.5 g/mol : Mass (mg) = 10 * 1 * 450.5 / 1000 = 4.505 mg

  • Weighing: Accurately weigh the calculated mass of the inhibitor.

    • Trustworthiness: Do not attempt to weigh very small amounts (e.g., < 2 mg) if your balance is not sufficiently sensitive. It is more accurate to weigh a larger mass (e.g., 10 mg) and add the corresponding larger volume of solvent to achieve the desired concentration.[8]

  • Dissolution: a. Add the weighed inhibitor to a sterile, appropriately labeled vial. b. Add the calculated volume of solvent (e.g., DMSO). c. Tightly cap the vial and vortex vigorously for 1-2 minutes. d. Visual QC: Visually inspect the solution against a light source. If you see any solid particulates, the compound is not fully dissolved.

  • Aiding Dissolution (If Necessary): a. Sonication: Place the vial in a sonicating water bath for 5-10 minutes.[7] b. Gentle Warming: If particulates persist, warm the solution in a water bath to 37-50°C for 10-15 minutes.[7]

    • Scientist's Note: Do not exceed 50°C, as excessive heat can degrade the compound. Always re-check the product datasheet for temperature sensitivity.

  • Final Confirmation: Once no particulates are visible, the stock solution is ready for aliquoting and storage.

Protocol 2: Aliquoting and Storage for Long-Term Stability

Objective: To store the prepared stock solution in a manner that preserves its stability and prevents contamination.

Procedure:

  • Aliquoting: Dispense the stock solution into single-use volumes in sterile, tightly-sealed vials (amber vials are preferred to protect from light).[10]

    • Rationale: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[6] It also minimizes the risk of contamination and exposure to atmospheric moisture each time the stock is accessed.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • Short-Term (1-2 weeks): Store at -20°C.

    • Long-Term (1-6+ months): Store at -80°C for maximum stability.[6][9]

    • Solid Compound: The original powdered compound is most stable when stored at -20°C, protected from light and moisture, and can be stable for years.[7]

Part 3: Data & Troubleshooting

Table 1: Common Solvents and Typical Stock Concentrations
SolventTypical Stock ConcentrationUse Case & Considerations
DMSO 10 - 50 mMPrimary choice. High solvating power. Keep final concentration in assays <0.5%.[9] Use anhydrous grade.
Ethanol 1 - 10 mMAlternative for DMSO-sensitive assays. Less toxic to cells but a weaker solvent.
DMF 10 - 50 mMStrong solvent, but higher toxicity than DMSO. Use in a chemical hood with appropriate PPE.
Aqueous Buffer < 100 µMNot recommended for primary stocks. Used for final working dilutions only.
Troubleshooting Common Issues
ProblemProbable CauseRecommended Solution
Compound won't dissolve Insufficient solvent power; compound has very low solubility.Use sonication and/or gentle warming (up to 50°C).[7] If unsuccessful, a lower stock concentration may be necessary.
Precipitation upon dilution in aqueous buffer The compound is "crashing out" as the solvent environment becomes polar.This is a common issue.[11] Perform serial dilutions in the organic solvent first before the final dilution into the aqueous medium. Alternatively, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
Stock solution appears cloudy or has changed color Potential degradation, contamination, or precipitation.Do not use the stock. Prepare a fresh solution. Perform an analytical QC check (e.g., HPLC) if the issue persists.[6]
Inconsistent experimental results Stock solution degraded from freeze-thaw cycles or improper storage.Discard the old stock. Prepare a new stock solution and ensure it is properly aliquoted and stored at -80°C.[6]

Part 4: Visualization 2: Overall Workflow

This diagram illustrates the complete, self-validating workflow from receiving the compound to having experiment-ready aliquots.

cluster_prep Preparation cluster_qc Quality Control cluster_store Storage A Receive & Log Inhibitor Powder B Calculate & Weigh A->B C Dissolve in Appropriate Solvent B->C D Aid Dissolution (Vortex, Sonicate) C->D E Visual Inspection: Clear & Particulate-Free? D->E F Optional: Analytical QC (HPLC/LC-MS) E->F No (Troubleshoot) G Aliquot into Single-Use Volumes E->G Yes H Store at -80°C (Long-Term) G->H

Caption: End-to-end workflow for stock solution preparation and storage.

Part 5: Safety Precautions

  • Always handle pyrazole-based inhibitors and organic solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMSO can facilitate the absorption of chemicals through the skin; therefore, avoid direct skin contact with the solvent and any solutions containing it.[12]

  • Consult the Safety Data Sheet (SDS) for your specific inhibitor for detailed handling and disposal information.

Part 6: References

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • Anonymous. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.

  • Akashdutta, et al. (2021). DMSO stock preparation. Protocols.io. [Link]

  • Protocol Online Community. (2013). Making a stock solution for my drug using DMSO. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Zhou, C., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Kymos. (n.d.). Quality control of small molecules. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • PubMed Central. (2021). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • PubMed. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • PubMed Central. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2023). The kinase-inhibitory potential of different solvent extracts against EGFR variants. [Link]

  • University of Glasgow. (2022). Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • PubMed Central. (2017). Current status of pyrazole and its biological activities. [Link]

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Analytical techniques for characterizing 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the unambiguous structural elucidation, purity assessment, and characterization of this compound, a substituted pyrazole derivative of interest in pharmaceutical and materials science research. As a novel compound, establishing a robust and validated analytical workflow is paramount for ensuring its identity, quality, and consistency in research and development settings. This document details optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained, and all quantitative data are summarized in structured tables. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a field-proven framework for characterizing complex nitrogen-containing heterocyclic compounds.[1][2]

Introduction: The Need for a Multi-Technique Approach

The target analyte, this compound (Structure shown in Figure 1), belongs to the pyrazole class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] Pyrazole derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[4][5] The specific substitution pattern of this molecule—featuring two methyl groups, a 4-methylbenzyl (tolyl) group, and a primary amine—necessitates a multi-faceted analytical approach to confirm its constitution and purity definitively.

No single technique can provide a complete picture. Therefore, we present an integrated workflow where each method provides orthogonal and complementary information, leading to a self-validating characterization package.

cluster_structure Figure 1: Analyte Structure & Key Features mol

Caption: Molecular structure of the target analyte.

Integrated Analytical Workflow

A logical progression of analytical techniques ensures both efficiency and rigor. The workflow begins with chromatographic screening for purity, followed by definitive structural confirmation using spectroscopic methods, and concludes with elemental composition analysis. This systematic approach guarantees that each subsequent, more resource-intensive analysis is performed on a sample of known purity.

Sources

Troubleshooting & Optimization

Knorr Pyrazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this cornerstone of heterocyclic chemistry. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common and vexing issues encountered during the Knorr pyrazole synthesis. Each question is answered with a focus on not just what to do, but why a particular approach is effective, grounding the advice in the reaction mechanism.

Q1: My Knorr pyrazole synthesis is resulting in a consistently low yield. What are the primary causes and how can I systematically troubleshoot this?

Low yields in the Knorr synthesis can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Causality and a Step-by-Step Troubleshooting Workflow:

The Knorr synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, typically under acidic catalysis.[1][2][3][4] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5] Low yields often stem from an issue at one of these key stages.

Troubleshooting Workflow for Low Yields:

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions 2. Optimize Reaction Conditions (Temperature, Time, Catalyst) incomplete->optimize_conditions Yes check_reagents 3. Assess Reagent Quality (Hydrazine purity, Dicarbonyl stability) incomplete->check_reagents No optimize_conditions->check_reagents degradation Product or Reagent Degradation check_reagents->degradation milder_conditions 4. Employ Milder Conditions (Lower temp, alternative catalyst) degradation->milder_conditions Yes workup_issues 5. Evaluate Work-up & Purification (Extraction, Recrystallization loss) degradation->workup_issues No milder_conditions->workup_issues solution Improved Yield workup_issues->solution

Caption: A systematic workflow for troubleshooting low yields in the Knorr pyrazole synthesis.

Detailed Troubleshooting Steps:

  • Verify Reaction Completion: Before altering conditions, confirm that the starting materials have been consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If starting material remains, consider the following:

    • Increase Reaction Time: Some sterically hindered substrates may require longer reaction times.

    • Increase Temperature: Heating is often necessary to drive the reaction to completion. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields.[7]

  • Optimize Reaction Conditions:

    • Catalyst Choice: The Knorr synthesis is typically acid-catalyzed.[1][2][3][4] Acetic acid is a common choice, but other Brønsted or Lewis acids can be more effective for specific substrates.[8] However, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts from the 1,3-dicarbonyl compound.[9]

    • Solvent: The choice of solvent can influence reaction rates and, as discussed below, regioselectivity. Protic solvents like ethanol or acetic acid are common.

  • Assess Reagent Quality:

    • Hydrazine Purity: Hydrazine and its derivatives can degrade over time. Using fresh, high-quality hydrazine is crucial, as impurities can lead to side reactions and discoloration of the reaction mixture.[6][10]

    • 1,3-Dicarbonyl Stability: Some 1,3-dicarbonyl compounds can be unstable, particularly under harsh reaction conditions. Ensure the purity of your dicarbonyl starting material.

  • Consider Product Degradation: The desired pyrazole product may be unstable under the reaction conditions, especially with prolonged heating in strong acid.[8] If you suspect product degradation, try running the reaction at a lower temperature or using a milder catalyst.

  • Evaluate Work-up and Purification Losses: Significant product loss can occur during aqueous work-ups and purification. If your product has some water solubility, minimize washes or perform back-extractions of the aqueous layers. For purification, optimize your chromatography conditions or recrystallization solvent system to minimize losses.[5]

Q2: I'm obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of my Knorr pyrazole synthesis?

The formation of regioisomers is a classic challenge in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[6][10] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.

Strategies for Controlling Regioselectivity:

StrategyPrincipleExperimental Considerations
Solvent Choice Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[11][12] This is attributed to the ability of these solvents to form more stable hemiaminal intermediates at the more sterically accessible carbonyl group, directing the reaction down a specific pathway.Substitute ethanol with TFE or HFIP. The reaction can often be run at room temperature.[6]
Substrate Modification Convert the 1,3-dicarbonyl into a β-enaminone. The reaction of β-enaminones with hydrazines is often highly regioselective.[6]The synthesis of the β-enaminone adds an extra step, but can provide access to a single regioisomer.
Alternative Synthetic Routes 1,3-Dipolar cycloaddition reactions, for example between a nitrile imine (generated in situ from a hydrazonoyl chloride) and an alkyne, are highly regioselective.[13][14][15]This approach requires different starting materials but offers excellent control over the regiochemical outcome.

Detailed Protocol for Improving Regioselectivity with Fluorinated Alcohols:

  • Reaction Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M concentration).

  • Reagent Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting dicarbonyl is consumed.

  • Work-up: Remove the fluorinated alcohol under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the major regioisomer.

Q3: My crude product is a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?

The formation of dark, often red or yellow, tarry materials is a common observation, frequently indicating polymerization or degradation of the starting materials or product.[7][10]

Primary Causes and Preventative Measures:

  • Excessively High Temperatures or Prolonged Heating: This can lead to the polymerization of the 1,3-dicarbonyl compound or the final pyrazole product.

    • Solution: Run the reaction at a lower temperature for a longer duration. Monitor the reaction closely and stop it as soon as the starting materials are consumed.[7]

  • Highly Acidic Conditions: Strong acids can catalyze side reactions and degradation.

    • Solution: Use a weaker acid catalyst, such as acetic acid, or a lower concentration of a stronger acid. In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[7]

  • Hydrazine Degradation: As mentioned, impure hydrazine can lead to colored byproducts.

    • Solution: Use fresh, high-purity hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q4: Can I use microwave irradiation for the Knorr pyrazole synthesis?

Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for the Knorr pyrazole synthesis. It often leads to a dramatic reduction in reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.[13][14][16]

Q5: How do I best purify my pyrazole product, especially if I have a mixture of regioisomers?

Purification can be challenging, especially with closely related isomers.

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to achieve the best separation on TLC before attempting column chromatography.[17] Dry loading the crude material onto silica gel is often more effective than wet loading.[18]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material. However, it can be difficult to separate regioisomers with similar solubilities.[5]

  • Acid/Base Extraction: If your pyrazole has a basic nitrogen atom, you may be able to separate it from non-basic impurities by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1 M HCl), neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH), and then back-extracting the purified pyrazole into an organic solvent.

Q6: What are some common alternative methods to the Knorr synthesis for preparing pyrazoles?

Besides the 1,3-dipolar cycloaddition mentioned earlier, other effective methods include:

  • Synthesis from α,β-Unsaturated Carbonyls: Reaction of α,β-unsaturated aldehydes or ketones with hydrazines initially forms a pyrazoline, which is then oxidized to the pyrazole.[19]

  • Multicomponent Syntheses: These reactions combine three or more starting materials in a one-pot process to generate complex pyrazoles with high atom economy.[20][21][22] For example, the reaction of an enaminone, an aldehyde, and a hydrazine can provide highly substituted pyrazoles.[19]

Experimental Workflow for a Generic Knorr Pyrazole Synthesis:

Knorr_Workflow setup 1. Reaction Setup (1,3-Dicarbonyl, Solvent, Catalyst) addition 2. Hydrazine Addition (Controlled rate, Temperature monitoring) setup->addition reaction 3. Reaction (Heating/Stirring, Monitor by TLC/LC-MS) addition->reaction workup 4. Work-up (Quenching, Extraction) reaction->workup purification 5. Purification (Chromatography, Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, MP) purification->characterization

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. Available at: [Link].

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available at: [Link].

  • Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. Thieme. Available at: [Link].

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry. Available at: [Link].

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link].

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health. Available at: [Link].

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available at: [Link].

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link].

  • Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. Available at: [Link].

  • Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Springer. Available at: [Link].

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Available at: [Link].

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link].

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. Available at: [Link].

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link].

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. Available at: [Link].

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available at: [Link].

  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Available at: [Link].

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link].

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link].

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link].

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ResearchGate. Available at: [Link].

  • Knorr pyrazole synthesis. ResearchGate. Available at: [Link].

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link].

  • Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. Available at: [Link].

  • Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. ResearchGate. Available at: [Link].

  • Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link].

  • How to separate these regioisomers? Reddit. Available at: [Link].

  • Knorr Pyrazole Synthesis. Springer. Available at: [Link].

  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link].

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Technical Support Center: A Researcher's Guide to Optimizing Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will dissect common experimental challenges, offer evidence-based troubleshooting strategies, and provide detailed protocols to enhance your reaction yields and achieve desired regioselectivity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Part 1: Troubleshooting Common Issues in Pyrazole N-Alkylation

The N-alkylation of pyrazoles, while a cornerstone of heterocyclic chemistry, is often plagued by two primary challenges: low product yield and a lack of regioselectivity, particularly with unsymmetrically substituted pyrazoles. This section provides a systematic approach to diagnosing and resolving these common hurdles.

Issue 1: Low Reaction Yield

Low yields can stem from a variety of factors, including incomplete deprotonation, insufficiently reactive alkylating agents, or undesirable side reactions.[1]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_deprotonation Step 1: Verify Deprotonation - Is the base strong enough? - Are conditions anhydrous? start->check_deprotonation optimize_base Solution: - Switch to a stronger base (e.g., NaH). - Ensure rigorous drying of solvent and glassware. check_deprotonation->optimize_base If no check_electrophile Step 2: Assess Alkylating Agent - Is the leaving group adequate? - Is the agent prone to decomposition? check_deprotonation->check_electrophile If yes optimize_base->check_electrophile optimize_electrophile optimize_electrophile check_electrophile->optimize_electrophile If no check_conditions Step 3: Evaluate Reaction Conditions - Is the temperature optimal? - Is the reaction time sufficient? check_electrophile->check_conditions If yes optimize_electrophile->check_conditions optimize_conditions Solution: - Increase temperature (monitor for side reactions). - Extend reaction time, tracking progress via TLC/LC-MS. check_conditions->optimize_conditions If no success Improved Yield check_conditions->success If yes optimize_conditions->success

Caption: A step-by-step workflow for diagnosing and resolving low yields in pyrazole N-alkylation.

In-Depth Analysis and Solutions:

  • Deprotonation Efficiency: The initial and critical step in base-mediated N-alkylation is the deprotonation of the pyrazole's N-H bond. Incomplete deprotonation is a frequent cause of low conversion.

    • Causality: The acidity of the pyrazole N-H (pKa ≈ 14-15 in DMSO) necessitates a sufficiently strong base for complete anion formation. Carbonate bases like K₂CO₃ may not be strong enough for less acidic pyrazoles.

    • Solution: If you observe a low yield with carbonate bases, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH).[1] It is crucial to use anhydrous solvents and inert atmospheric conditions when working with hydride bases to prevent their deactivation.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent directly impacts the rate of the Sₙ2 reaction.

    • Causality: A good leaving group is a weak base that can stabilize the negative charge as it departs. The reactivity order for common halide leaving groups is I > Br > Cl.

    • Solution: To enhance reactivity, consider using an alkyl iodide or bromide instead of a chloride. Alternatively, tosylates (OTs) are excellent leaving groups.

  • Reaction Conditions: Temperature and reaction time are critical parameters that often require optimization.

    • Causality: Many N-alkylation reactions have a significant activation energy barrier. Insufficient thermal energy can lead to sluggish or incomplete reactions.

    • Solution: Gradually increasing the reaction temperature while monitoring for the formation of byproducts via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can significantly improve yields. Similarly, extending the reaction time may be necessary for less reactive substrates.

Issue 2: Poor Regioselectivity (N1 vs. N2 Alkylation)

For unsymmetrically substituted pyrazoles, controlling which of the two nitrogen atoms is alkylated is a significant challenge.[1] The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.

Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommended Starting Conditions
Steric Hindrance Alkylation generally favors the less sterically hindered nitrogen atom.[2][3]For N1 selectivity in 3-substituted pyrazoles, use a standard alkylating agent. For N2 selectivity, a bulkier substituent at the 3-position may direct alkylation to N1.
Base and Counter-ion The choice of base and its corresponding cation can significantly influence the regiochemical outcome.[4]For N1-alkylation of 3-substituted pyrazoles, K₂CO₃ in DMSO is often effective.[5] For N2 selectivity, a magnesium-catalyzed protocol has been developed.[6]
Solvent Polarity The solvent can influence the solvation of the pyrazole anion and the transition state, thereby affecting the regioselectivity.[7]Polar aprotic solvents like DMF and DMSO are good starting points.[7] In some cases, fluorinated alcohols like TFE and HFIP have been shown to dramatically improve regioselectivity.
Electronic Effects Electron-withdrawing or -donating groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.This is highly substrate-dependent and may require experimental screening of conditions.

Troubleshooting Workflow for Poor Regioselectivity

Regioselectivity_Troubleshooting start Poor Regioselectivity (Mixture of N1 and N2 isomers) analyze_substrate Analyze Substrate: - Steric hindrance at C3/C5? - Electronic effects of substituents? start->analyze_substrate steric_control Strategy 1: Steric Control - Use a bulkier alkylating agent for N1 selectivity. - Introduce a bulky protecting group at C3/C5. analyze_substrate->steric_control base_solvent_screen Strategy 2: Screen Base/Solvent System - K₂CO₃ in DMSO for N1. - NaH in THF for N1. - MgBr₂ catalysis for N2. analyze_substrate->base_solvent_screen specialized_methods Strategy 3: Specialized Methods - Phase-Transfer Catalysis (PTC). - Acid-catalyzed methods (e.g., with trichloroacetimidates). analyze_substrate->specialized_methods outcome Desired Regioisomer as Major Product steric_control->outcome base_solvent_screen->outcome specialized_methods->outcome

Caption: A decision-making workflow for optimizing the regioselectivity of pyrazole N-alkylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A reliable starting point is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[7]

Q2: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted synthesis can be a powerful tool for accelerating pyrazole N-alkylation reactions, often leading to significantly reduced reaction times and improved yields.[8][9] It is particularly useful for high-throughput synthesis and library generation.

Q3: What is Phase-Transfer Catalysis (PTC) and how can it improve my reaction?

Phase-Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a solid base and a liquid organic phase). In pyrazole N-alkylation, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the pyrazolate anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent. This method can lead to high yields under mild conditions and can sometimes be performed without a solvent.[10][11][12]

Q4: Are there alternative, non-basic methods for pyrazole N-alkylation?

Yes, acid-catalyzed methods have been developed as an alternative to base-mediated reactions. One such method involves the use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][3] This approach can be advantageous for substrates that are sensitive to strong bases.

Q5: How can I selectively protect one of the nitrogen atoms in a pyrazole ring?

Protecting group strategies are often employed to achieve regioselectivity. For instance, the tetrahydropyranyl (THP) group can be introduced under solvent- and catalyst-free conditions.[13][14] Following a selective reaction at another position, the THP group can be removed.

Part 3: Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using K₂CO₃ in DMF

This protocol is a robust starting point for the N1-alkylation of a variety of pyrazoles.

  • To a stirred solution of the pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Add the alkylating agent (1.1-1.2 eq) to the suspension.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N2-Selective Alkylation using a Magnesium Catalyst

This protocol is adapted from a method for the highly regioselective N2-alkylation of 3-substituted pyrazoles.[6]

  • In a glovebox, charge a vial with the 3-substituted pyrazole (1.0 eq) and magnesium bromide (MgBr₂, 0.2 eq).

  • Add anhydrous tetrahydrofuran (THF) followed by the α-bromoacetate or α-bromoacetamide alkylating agent (2.0 eq).

  • Add diisopropylethylamine (DIPEA, 2.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours or until completion as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated solution of ammonium chloride in methanol.

  • Concentrate the mixture to dryness.

  • Add water and extract with an appropriate organic solvent (e.g., isopropyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the N2-alkylated product.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Taylor, M. S., & Norcross, B. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-120. [Link]

  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Diez-Barra, E., de la Hoz, A., & Sánchez-Migallón, A. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Marcel Dekker, Inc.[Link]

  • Taylor, M. S., & Norcross, B. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11045-11054. [Link]

  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Khalil, A. M., et al. (2014). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. ResearchGate. [Link]

  • Golisz, S. R., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]

  • Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 70(11), 4449-4455. [Link]

  • Machus, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 247, 115024. [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • JoVE. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview [Video]. YouTube. [Link]

  • Thompson, S., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3694-3700. [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

  • Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Green Chemistry Letters and Reviews, 1(2), 127-131. [Link]

  • Sharma, P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33695-33718. [Link]

  • Golisz, S. R., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • da Silva, F. C., et al. (2016). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 129-132). Royal Society of Chemistry. [Link]

  • Reddy, T. J., et al. (2007). Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles. Organic Letters, 9(19), 3781-3783. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3169. [Link]

Sources

Technical Support Center: Purification Strategies for Crude 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound? The most prevalent and effective purification techniques for this class of compounds are flash column chromatography and recrystallization.[1] For removing non-basic impurities, an acid-base extraction can be a highly effective initial purification step. The choice of method depends on the nature of the impurities and the physical state of your crude product.

Q2: What are the common impurities I should expect in my crude product? Typical impurities include unreacted starting materials (e.g., 4-methylbenzylhydrazine and acetylacetone), residual solvents, and byproducts from side reactions.[2] Incomplete cyclization might leave hydrazone intermediates, and side reactions involving the hydrazine can sometimes produce colored impurities.[3]

Q3: My compound streaks badly on a standard silica gel TLC plate. Why does this happen and how can I fix it? The amine group (-NH2) on your pyrazole is basic. This basicity causes strong interaction with the acidic silanol groups on the surface of standard silica gel, leading to streaking (tailing). To resolve this, you can either use a deactivated stationary phase or add a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (Et3N) to your eluent is a common and effective solution.[3][4]

Q4: How can I reliably assess the purity of my final compound? A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick qualitative check.[1] For accurate quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[5][6] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structural integrity of your compound and to detect any remaining impurities that may not be visible by other methods.[2][7]

Purification Strategy Decision Workflow

This workflow helps in selecting the appropriate purification strategy based on the initial assessment of the crude material.

PurificationWorkflow start Crude Product (this compound) check_state Assess Physical State & Impurity Profile (TLC) start->check_state is_oily Is it an oil or non-crystalline solid? check_state->is_oily Complex Mixture is_solid Is it a crystalline solid with minor impurities? check_state->is_solid Relatively Clean acid_base Consider Acid-Base Extraction to remove non-basic impurities is_oily->acid_base chromatography Flash Column Chromatography (Et3N-deactivated silica) is_oily->chromatography recrystallize Recrystallization is_solid->recrystallize acid_base->chromatography purity_check Assess Purity (TLC, HPLC, NMR) chromatography->purity_check recrystallize->purity_check

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Product streaks severely on silica gel TLC/column. The amine group is interacting with acidic silica gel.1. Modify Eluent: Add 0.5-1% triethylamine (Et3N) to your hexane/ethyl acetate eluent system.[3] 2. Deactivate Silica: Prepare the silica slurry with an eluent already containing Et3N.[4] 3. Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.[4]
Low or no recovery of product from the column. 1. The compound may have irreversibly adsorbed onto the silica gel. 2. The eluent system is not polar enough to elute the compound.1. Ensure the use of a basic modifier (Et3N) in the eluent to prevent strong adsorption. 2. Perform a small-scale TLC analysis first to determine an appropriate eluent system that gives your product an Rf value between 0.2 and 0.4.
Product co-elutes with an impurity. The polarity of the product and the impurity are very similar in the chosen eluent system.1. Optimize Eluent: Switch to a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). 2. Use a Gradient: Employ a shallow gradient elution to improve separation. 3. Consider an Alternative Method: If co-elution persists, try recrystallization or acid-base extraction.
Crude product is a dark, intractable oil that won't crystallize. 1. High concentration of impurities depressing the melting point. 2. Residual high-boiling point solvent (e.g., DMF, DMSO).1. First, attempt purification via column chromatography to remove the bulk of impurities. 2. If solvent is suspected, perform an aqueous workup or high-vacuum evaporation before attempting purification.
Persistent yellow or brown color in the final product. Formation of colored byproducts, often from the hydrazine starting material.During recrystallization, after dissolving the compound in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[3]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This method is ideal for separating the target amine from impurities with different polarities. The key to success is deactivating the acidic silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc)

  • Triethylamine (Et3N)

  • Glass chromatography column, collection tubes, TLC plates

Procedure:

  • Eluent Preparation: Prepare your starting eluent (e.g., 95:5 Hexane:EtOAc) and your final eluent (e.g., 70:30 Hexane:EtOAc). Add 0.5% v/v triethylamine to both solvent mixtures. This is critical for preventing tailing.[3][4]

  • Column Packing:

    • Prepare a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent.

    • Alternatively (for less soluble samples): Dissolve the crude product in a small volume of a strong solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This is known as "dry loading."

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the starting, less polar solvent mixture.

    • Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) and/or an iodine chamber to visualize the spots.

    • Gradually increase the polarity of the eluent (e.g., move from 5% EtOAc to 10%, 15%, etc.) to elute your compound.

  • Fraction Analysis:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization

This technique is excellent for purifying compounds that are crystalline solids at room temperature and have impurities with different solubility profiles.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).[4] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and swirl the hot solution for 2-5 minutes.[3]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Collection and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Acid-Base Extraction

This powerful technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

Caption: Workflow for purification via acid-base extraction.

Procedure:

  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash it with a 1M aqueous HCl solution. The basic amine will be protonated and move into the aqueous layer.

  • Separate the layers. The organic layer now contains non-basic impurities and can be discarded.

  • Cool the acidic aqueous layer in an ice bath and slowly add a 2M NaOH solution until the pH is strongly basic (pH > 10). The free amine will either precipitate as a solid or separate as an oil.

  • If a solid precipitates, it can be collected by vacuum filtration. If it's an oil, extract it back into a fresh portion of organic solvent (ethyl acetate or DCM).

  • Wash the final organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to yield the purified product.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the final purity of your compound with high accuracy.[1]

Parameter Typical Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for moderately polar organic molecules.
Mobile Phase A: Water + 0.1% TFA or Formic Acid B: Acetonitrile or MethanolA gradient from low to high %B is typical. The acid additive sharpens peaks for basic analytes.[5][8]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm (or scan for λmax)The aromatic rings in the molecule provide strong UV absorbance.
Column Temp 25 - 30 °CEnsures reproducible retention times.
¹H NMR Spectroscopy

NMR confirms the identity and provides insight into the purity by showing signals for the compound versus any impurities.

Expected Chemical Shifts (in CDCl₃, approximate):

  • ~7.1-7.3 ppm: Aromatic protons of the 4-methylbenzyl group (4H).

  • ~5.8-6.0 ppm: Pyrazole C4-H proton (1H).[9]

  • ~5.1-5.3 ppm: Benzylic -CH₂- protons (2H).

  • ~3.5-4.5 ppm: Amine -NH₂ protons (2H, broad singlet).

  • ~2.35 ppm: Benzyl -CH₃ protons (3H).

  • ~2.2 ppm & ~2.1 ppm: Two pyrazole methyl (-CH₃) groups (3H each).[10]

Look for the absence of signals corresponding to starting materials (e.g., acetylacetone) or residual solvents (e.g., ethyl acetate at ~2.05, 4.12, 1.26 ppm).

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles - ScienceDirect]([Link])

Sources

Avoiding regioisomer formation in unsymmetrical pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Unsymmetrical Pyrazoles

A Guide for Researchers on Controlling Regioselectivity

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I've designed this guide to help you navigate one of the most common challenges in the synthesis of unsymmetrical pyrazoles: the formation of regioisomeric mixtures. Pyrazole derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, making the ability to synthesize a specific regioisomer efficiently a critical skill.[1][2][3] This guide provides in-depth, field-proven insights into why regioisomers form and how you can control their formation through rational experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of regioisomer formation in pyrazole synthesis?

The most common method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4] If both the 1,3-dicarbonyl and the hydrazine are unsymmetrical, the initial nucleophilic attack can occur at two different sites, leading to two distinct constitutional isomers, or regioisomers.[5][6]

The core of the issue lies in the reaction between an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) and a substituted hydrazine (R²-NH-NH₂). The substituted nitrogen (N-R²) or the unsubstituted nitrogen (-NH₂) of the hydrazine can attack either the C1 carbonyl or the C3 carbonyl of the dicarbonyl compound. This results in two competing reaction pathways that yield two different pyrazole products, which can often be difficult to separate.[5]

Q2: Why is controlling regioselectivity so important in drug development?

In drug development, the specific three-dimensional structure of a molecule is intrinsically linked to its biological activity and pharmacological profile. Regioisomers, despite having the same molecular formula, have different atomic connectivity and, therefore, different shapes and electronic distributions. Consequently, one regioisomer may exhibit high therapeutic activity while the other could be inactive or, in a worst-case scenario, toxic. Synthesizing the desired isomer selectively is crucial for ensuring drug efficacy, safety, and for streamlining the purification process, which is a significant factor in large-scale production.

Understanding the Core Mechanism

The regiochemical outcome of the Knorr pyrazole synthesis is a kinetically controlled process dictated by the initial condensation step.[7] The reaction proceeds through a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4][8] The key to controlling the outcome is to influence which carbonyl is attacked first and by which nitrogen of the hydrazine.

Knorr synthesis pathways leading to regioisomers.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions grounded in chemical principles.

Q: My reaction yields a nearly 1:1 mixture of regioisomers. What are the primary factors controlling the product ratio?

A: A 1:1 mixture suggests that the competing reaction pathways are occurring at similar rates. The outcome is governed by a delicate balance of three main factors:

  • Electronic Effects : The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (like -CF₃) near one carbonyl will make it significantly more electrophilic and thus a more likely target for nucleophilic attack. Conversely, an electron-donating group will decrease the electrophilicity of the nearby carbonyl.[5]

  • Steric Effects : Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a nearby carbonyl group. The reaction will preferentially occur at the less sterically crowded site.[5]

  • Reaction Conditions : This is often the most influential and easily adjustable factor. Parameters like pH, solvent, and temperature can dramatically shift the equilibrium and kinetics of the reaction.[5][6] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms.[5]

Actionable Advice : Analyze your starting materials. If the electronic and steric differences between the two carbonyl environments are minimal, you will need to rely heavily on optimizing reaction conditions to achieve selectivity.

Q: How can I rationally control the reaction to favor one regioisomer?

A: Gaining control requires manipulating the factors mentioned above. Here is a decision-making workflow to guide your strategy:

Decision workflow for regioselective pyrazole synthesis.
Q: My starting materials are electronically and sterically similar. What specific methods can I use?

A: When inherent reactivity differences are subtle, you must impose control. Here are two powerful strategies:

  • pH and Solvent Optimization : This is the most direct method.

    • Acidic Conditions : In an acidic medium, the substituted nitrogen of the hydrazine (R-NH-NH₂) is more basic and likely to be protonated, reducing its nucleophilicity. This forces the terminal, less hindered -NH₂ group to be the primary nucleophile.

    • Solvent Choice : Switching from standard solvents like ethanol to polar aprotic solvents (e.g., DMAc) or fluorinated alcohols (e.g., TFE, HFIP) can dramatically improve regioselectivity.[9][10] Fluorinated alcohols, through their unique hydrogen-bonding properties, can stabilize intermediates selectively, favoring one reaction pathway over the other, often leading to excellent isomer ratios (up to 99:1).[9]

  • Regiospecific Synthesis via Alternative Synthons : Instead of a 1,3-dicarbonyl, you can use a precursor that has only one electrophilic site for the initial attack, thus preventing ambiguity.

    • α,β-Unsaturated Ketones (Vinyl Ketones) : Reacting a hydrazine with a vinyl ketone that has a leaving group at the β-position leads to a Michael addition followed by intramolecular cyclization and elimination, yielding a single regioisomer.[1]

    • Using a Directing Group : A powerful strategy involves temporarily attaching a group that blocks one reaction pathway or directs the reaction to a specific site. For example, using α-benzotriazolyl-α,β-unsaturated ketones allows for a highly regioselective reaction with hydrazines. The benzotriazole group acts as an excellent leaving group in a subsequent step to form the pyrazole.[3][10]

Strategic Protocols & Data

Protocol 1: Regiocontrol using Fluorinated Alcohol Solvents

This protocol is particularly effective for reactions involving 1,3-diketones with a fluoroalkyl group, where traditional methods in ethanol yield poor selectivity.

Objective : To synthesize the 3-aryl-5-trifluoromethyl-1H-pyrazole regioisomer selectively over the 5-aryl-3-trifluoromethyl isomer.

Methodology :

  • Dissolution : In a clean, dry flask, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.

  • Reagent Addition : Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) dropwise to the solution at room temperature with stirring.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. These reactions are often complete within 1-2 hours.

  • Workup : Upon completion, remove the fluorinated solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel.[11][12]

Expected Outcome & Data Comparison : The use of fluorinated alcohols drastically improves the regiomeric ratio in favor of the isomer where the substituted nitrogen of the hydrazine is adjacent to the less electrophilic (non-fluorinated) substituent.

EntryDicarbonyl Substituents (R¹ / R³)SolventRegioisomeric Ratio (desired:undesired)Reference
1Phenyl / CF₃Ethanol (EtOH)24:76[9]
2Phenyl / CF₃TFE81:19[9]
3Phenyl / CF₃HFIP99:1[9]
4p-Methoxyphenyl / CF₃Ethanol (EtOH)55:45[9]
5p-Methoxyphenyl / CF₃HFIP99:1[9]

Table 1: Comparison of solvent effects on the regioselectivity of pyrazole synthesis.

Q: Even after optimization, I have a mixture of isomers. What is the best way to separate them?

A: Separating regioisomers is often challenging due to their similar polarities.[12]

  • Flash Column Chromatography : This is the most common method.[11][12] Success depends on finding the right mobile phase. Systematically screen solvent systems (e.g., gradients of ethyl acetate in hexanes) using TLC to find conditions that give the maximum separation (ΔRf) between the two spots.[12]

  • Recrystallization : If one isomer is significantly more abundant and the mixture is solid, recrystallization can be an effective technique for purification.

  • Preparative HPLC : For very difficult separations, high-performance liquid chromatography (HPLC), either in normal or reverse phase, can provide the necessary resolution.[12]

References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • National Institutes of Health. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Retrieved from NIH Public Access. [Link]

  • El-Malah, A. A., Alanazi, A. M., & El-Gamal, K. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. International Journal of Chemical Kinetics, 33(7), 383-391. [Link]

  • Smith, A. M. R., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Wang, X., Tan, J., & Zhang, L. (2000). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107–3109. [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Fustero, S., Sanchez-Rosello, M., Soler, J., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(8), 2731-2744. [Link]

  • Yang, X., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International, 2013, 348727. [Link]

  • Aheer, A. K., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • Candeias, S. O., et al. (2011). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 16(1), 694-707. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Reddit r/OrganicChemistry. (2023). How to separate these regioisomers?[Link]

  • Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Fustero, S., et al. (2011). Supporting Information for: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Barańska, J., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8499. [Link]

  • El-Malah, A. A., Alanazi, A. M., & El-Gamal, K. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Reddit r/OrganicChemistry. (2024). Knorr Pyrazole Synthesis Question. [Link]

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Technical Support Center: Overcoming Poor Cell Permeability in Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for designing potent therapeutics against a multitude of diseases.[1][2] However, optimizing the cell permeability of these candidates is a frequent and critical challenge in the journey from a promising hit to a viable drug.[3] Poor permeability can lead to low bioavailability and ultimately, therapeutic failure.

This guide is designed to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols to diagnose and overcome permeability issues with your pyrazole-based drug candidates.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides a logical workflow for diagnosis and resolution.

Scenario 1: High Lipophilicity (LogP), but Low Caco-2 Permeability

Problem: Your pyrazole derivative has a calculated or experimentally determined LogP value greater than 3, suggesting good lipophilicity, but it exhibits low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay.

Possible Causes & Troubleshooting Workflow:

  • Efflux Pump Substrate: The compound might be actively transported out of the Caco-2 cells by efflux pumps like P-glycoprotein (P-gp).[4]

    • Action: Perform a bi-directional Caco-2 assay. Measure permeability in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions.[5][6]

    • Interpretation: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 strongly suggests that your compound is a substrate for an efflux pump.[4]

    • Next Steps:

      • Confirm P-gp involvement by co-incubating your compound with a known P-gp inhibitor like verapamil.[7] A significant increase in A->B permeability or a decrease in the efflux ratio points to P-gp mediated efflux.

      • If efflux is confirmed, consider structural modifications to reduce recognition by efflux pumps. This could involve masking hydrogen bond donors or altering the overall charge distribution.

  • Poor Aqueous Solubility: High lipophilicity can lead to poor solubility in the aqueous environment of the assay, causing the compound to precipitate or form aggregates.[8]

    • Action: Determine the kinetic solubility of your compound in the assay buffer.

    • Interpretation: If the solubility is lower than the concentration used in the permeability assay, the measured Papp value will be artificially low.

    • Next Steps:

      • Reduce the compound concentration in the assay to below its solubility limit.[9]

      • Incorporate a low percentage of a co-solvent like DMSO (typically ≤ 1%) in the donor buffer, ensuring it does not compromise the Caco-2 monolayer integrity.[10] Always validate the effect of the solvent on the monolayer with control compounds.

  • High Molecular Weight or Rigidity: Even with high lipophilicity, a large molecular weight (>500 Da) or a rigid, planar structure can hinder passive diffusion through the cell membrane.[11][12]

    • Action: Analyze the physicochemical properties of your compound, including molecular weight, polar surface area (PSA), and number of rotatable bonds.

    • Interpretation: Compounds that violate multiple aspects of Lipinski's Rule of Five often exhibit poor permeability.[13][14]

    • Next Steps:

      • Consider synthetic strategies to reduce molecular weight or increase conformational flexibility without sacrificing potency.

      • Explore prodrug approaches to transiently mask polar functional groups that may be hindering membrane transit.[15]

Scenario 2: Good PAMPA Permeability, but Poor Caco-2 Permeability

Problem: Your compound shows high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) but performs poorly in the Caco-2 assay.

Possible Causes & Troubleshooting Workflow:

  • Efflux Liability: This is a classic signature of an efflux pump substrate. PAMPA is a non-cell-based assay that only measures passive diffusion, while Caco-2 cells express efflux transporters.[16]

    • Action: Refer to the troubleshooting steps for efflux pump substrates in Scenario 1.

  • Metabolic Instability: Caco-2 cells have some metabolic activity (e.g., cytochrome P450 enzymes) that is absent in the PAMPA model.[5] Your compound might be rapidly metabolized by the Caco-2 cells.

    • Action: Analyze the acceptor compartment samples from your Caco-2 assay for the presence of metabolites using LC-MS/MS.

    • Interpretation: The appearance of metabolites and a lower than expected concentration of the parent compound in the acceptor compartment suggest metabolic degradation.

    • Next Steps:

      • Identify the metabolic "soft spots" on your pyrazole scaffold and consider chemical modifications to improve metabolic stability. Common strategies include blocking sites of oxidation with halogens or introducing electron-withdrawing groups.

Scenario 3: Variable and Irreproducible Permeability Results

Problem: You are observing high variability in your Papp values between experiments for the same compound.

Possible Causes & Troubleshooting Workflow:

  • Inconsistent Caco-2 Monolayer Integrity: The tightness of the cell monolayer is crucial for reliable permeability data.

    • Action: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. Co-dose with a low permeability marker like Lucifer yellow or [¹⁴C]-mannitol.[16][17]

    • Interpretation: A significant drop in TEER values or high permeability of the marker compound indicates a compromised monolayer.

    • Next Steps:

      • Review your cell culture and seeding protocols. Ensure a consistent cell passage number is used.[17]

      • Test for cytotoxicity of your compound at the concentration used in the assay.[9]

  • Compound Adsorption: Lipophilic compounds can adsorb to the plasticware used in the assay, leading to an underestimation of permeability.

    • Action: Perform a mass balance study by quantifying the amount of compound in the donor and acceptor compartments, as well as the amount remaining in the well plate after the assay.

    • Interpretation: A recovery of less than 80-90% suggests significant adsorption.

    • Next Steps:

      • Consider using low-binding plates for your permeability assays.

      • Adding a small amount of bovine serum albumin (BSA) to the acceptor compartment can sometimes mitigate non-specific binding.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyrazoles that influence their cell permeability?

The permeability of pyrazole-based compounds is governed by a balance of several physicochemical properties:

  • Lipophilicity (LogP/LogD): A measure of a compound's hydrophobicity. Generally, a higher LogP facilitates partitioning into the lipid cell membrane. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[18]

  • Molecular Weight (MW): Smaller molecules (ideally <500 Da) tend to diffuse more readily across cell membranes.[11][19]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms. A lower PSA (<140 Ų) is generally preferred for passive diffusion.

  • Hydrogen Bonding Capacity: The pyrazole ring itself has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N).[20] The number of hydrogen bond donors and acceptors in the entire molecule should ideally be less than 5 and 10, respectively, as per Lipinski's Rule of Five.[12][14]

  • Ionization (pKa): The charge state of the molecule at physiological pH can significantly impact its ability to cross the lipid membrane. The neutral form of a molecule is generally more permeable.

Q2: How do I choose between the PAMPA and Caco-2 permeability assays?

The choice of assay depends on the stage of your drug discovery program and the specific question you are asking:

  • PAMPA: This is a high-throughput, cost-effective assay ideal for early-stage screening of large numbers of compounds.[16][21] It specifically measures passive transcellular permeability.[16]

  • Caco-2 Assay: This is a more complex, cell-based assay that is considered the gold standard for in vitro prediction of human intestinal absorption.[5][22] It models not only passive diffusion but also active transport (uptake and efflux) and paracellular transport.[6][23] It is typically used for lead optimization and candidate selection.

A common strategy is to use PAMPA for initial screening and then confirm promising hits in the Caco-2 assay to identify potential liabilities like efflux.

Q3: My pyrazole compound violates one of Lipinski's Rules. Is it still a viable drug candidate?

Not necessarily. Lipinski's Rule of Five is a guideline, not an absolute law.[13][14] Many successful drugs, particularly those targeting large protein-protein interfaces or acting as natural product mimics, exist "beyond the Rule of Five".[13] However, if your compound violates multiple rules, you should be prepared to address significant challenges in achieving good oral bioavailability. In such cases, formulation strategies or alternative routes of administration may be necessary.

Q4: What are some chemical modification strategies to improve the permeability of a pyrazole-based lead compound?

Several medicinal chemistry strategies can be employed:

  • Reduce Hydrogen Bonding: Methylate or replace N-H groups to reduce hydrogen bond donor capacity.[24]

  • Decrease Polarity: Replace polar functional groups with less polar isosteres.

  • Increase Lipophilicity (cautiously): Add small, lipophilic groups like methyl or halogen moieties. Be mindful of not increasing lipophilicity to the point of insolubility.

  • Reduce Molecular Weight: Simplify the structure by removing non-essential functionalities.

  • Prodrugs: Temporarily mask polar groups with lipophilic moieties that are cleaved in vivo to release the active drug.[15]

  • Conformational Changes: Introducing rotatable bonds or breaking planarity can sometimes improve permeability.

Part 3: Experimental Protocols & Data Presentation

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

Materials:

  • PAMPA filter plates (96-well)

  • Acceptor plates (96-well)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis spectrophotometer or LC-MS/MS

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.[25]

  • Prepare Compound Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be ≤ 1%.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Start the Assay: Add 200 µL of the compound solution to each well of the donor plate.

  • Assemble the PAMPA Plate: Carefully place the donor plate into the acceptor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours.[25]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Protocol 3.2: Caco-2 Bi-Directional Permeability Assay

This protocol is for assessing both passive permeability and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow or another low-permeability marker

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and monolayer formation.[22]

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Prepare Transport Buffers: Prepare HBSS at pH 7.4 (for the basolateral side) and pH 6.5 (for the apical side).[17]

  • Prepare Dosing Solutions: Dilute the test compound and a low-permeability marker (e.g., Lucifer yellow) in the appropriate transport buffer.

  • A->B Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • B->A Permeability:

    • Wash the monolayers.

    • Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate and sample as described for A->B permeability.

  • Sample Analysis: Quantify the concentration of the test compound and the low-permeability marker in all samples using LC-MS/MS and a fluorescence plate reader, respectively.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A->B and B->A directions. The efflux ratio is Papp(B-A) / Papp(A-B).

Data Summary Table
PropertyDefinitionGood Permeability GuidelinePoor Permeability Guideline
Papp (Caco-2) Apparent permeability coefficient in Caco-2 assay.> 10 x 10⁻⁶ cm/s[9]< 1.0 x 10⁻⁶ cm/s[9]
Efflux Ratio Papp(B-A) / Papp(A-B)< 2> 2
LogP Octanol-water partition coefficient.< 5[11][12]> 5
Molecular Weight Mass of the molecule.< 500 Da[11][12]> 500 Da
H-Bond Donors Number of N-H and O-H bonds.≤ 5[11][12]> 5
H-Bond Acceptors Number of N and O atoms.≤ 10[11][12]> 10

Part 4: Visualizations

Diagram 1: Factors Influencing Cell Permeability

G cluster_compound Compound Properties cluster_membrane Biological Membrane Factors Lipophilicity Lipophilicity (LogP) Passive Passive Diffusion Lipophilicity->Passive + influences MW Molecular Weight MW->Passive - influences PSA Polar Surface Area PSA->Passive - influences HBD H-Bond Donors HBD->Passive - influences Solubility Aqueous Solubility Solubility->Passive + influences Permeability Net Cell Permeability Passive->Permeability Efflux Efflux Pumps (e.g., P-gp) Efflux->Permeability Uptake Uptake Transporters Uptake->Permeability Metabolism Cellular Metabolism Metabolism->Permeability can decrease effective permeability

Caption: Interplay of physicochemical and biological factors governing cell permeability.

Diagram 2: Troubleshooting Workflow for Low Permeability

G Start Start: Low Permeability Observed Check_Efflux Perform Bi-directional Caco-2 Assay Start->Check_Efflux Efflux_Ratio Efflux Ratio > 2? Check_Efflux->Efflux_Ratio Efflux_Confirmed Efflux is a Key Issue. Consider SAR to mitigate. Efflux_Ratio->Efflux_Confirmed Yes Check_Solubility Measure Kinetic Solubility Efflux_Ratio->Check_Solubility No End Permeability Issue Characterized Efflux_Confirmed->End Solubility_Issue Solubility < Assay Conc.? Check_Solubility->Solubility_Issue Solubility_Confirmed Poor Solubility is a Factor. Lower concentration or use co-solvents. Solubility_Issue->Solubility_Confirmed Yes Check_Properties Review Physicochemical Properties (MW, PSA, etc.) Solubility_Issue->Check_Properties No Solubility_Confirmed->End Properties_Issue Violates Multiple Rules? Check_Properties->Properties_Issue Properties_Confirmed Inherent Physicochemical Limitations. Consider SAR. Properties_Issue->Properties_Confirmed Yes Properties_Issue->End No Properties_Confirmed->End

Caption: A step-by-step workflow for diagnosing the cause of low cell permeability.

References

  • In silico predictions of drug solubility and permeability: two rate-limiting barriers to oral drug absorption. Basic & Clinical Pharmacology & Toxicology. [Link]

  • In silico model of drug permeability across sublingual mucosa. International Journal of Pharmaceutics. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics. [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. BioPharma PEG. [Link]

  • In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. MDPI. [Link]

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  • Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Creative Bioarray. [Link]

  • Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]

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  • Factors affecting drug absorption and distribution. Anaesthesia & Intensive Care Medicine. [Link]

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  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. International Journal of Molecular Sciences. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

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  • NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][26][27]benzothiazine 5,5-Dioxide Derivatives. ACS Infectious Diseases. [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Drug Absorption. StatPearls. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisostere for other aromatic systems like benzene or other heterocycles, often leading to enhanced potency and improved physicochemical properties such as solubility and lipophilicity.[3][4] This has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like Celecoxib, anticoagulants, and anti-cancer therapies.[1]

The biological promiscuity of pyrazole derivatives is vast, with demonstrated activities including, but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[5][6] This broad spectrum of activity stems from the ability of the pyrazole scaffold to be readily functionalized, allowing for the precise tuning of its interaction with various biological targets.

This guide provides a comprehensive framework for validating the biological activity of novel pyrazole derivatives. As a Senior Application Scientist, my aim is to not only provide step-by-step protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice. We will explore a hypothetical novel pyrazole derivative, "Pyr-24," and detail a rigorous validation cascade, comparing its performance against established drugs and alternative heterocyclic scaffolds.

Experimental Design: A Multi-Faceted Approach to Validation

The validation of a novel bioactive compound requires a systematic and multi-tiered approach. Our strategy for characterizing Pyr-24 will begin with broad, high-throughput in vitro screens to identify its primary biological target(s), followed by more focused secondary assays to elucidate its mechanism of action and cellular effects. Finally, in vivo studies will be conducted to assess its efficacy and preliminary safety profile.

Our experimental design is centered around a key hypothesis: Pyr-24 is a potent and selective inhibitor of a critical kinase involved in inflammatory and proliferative signaling pathways.

The following workflow outlines the key stages of our validation process:

experimental_workflow cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Mechanistic & Cellular Characterization cluster_2 Phase 3: In Vivo Efficacy & Preliminary Safety Kinase Panel Screening Kinase Panel Screening IC50 Determination (Kinase Assays) IC50 Determination (Kinase Assays) Kinase Panel Screening->IC50 Determination (Kinase Assays) Identify Hit Kinase Initial Cytotoxicity (MTT Assay) Initial Cytotoxicity (MTT Assay) Cell Proliferation Assays Cell Proliferation Assays Initial Cytotoxicity (MTT Assay)->Cell Proliferation Assays Determine Potency IC50 Determination (Kinase Assays)->Cell Proliferation Assays Apoptosis Assays (Annexin V/Caspase) Apoptosis Assays (Annexin V/Caspase) Cell Proliferation Assays->Apoptosis Assays (Annexin V/Caspase) Pathway Analysis (Western Blot) Pathway Analysis (Western Blot) Apoptosis Assays (Annexin V/Caspase)->Pathway Analysis (Western Blot) Tumor Xenograft Model Tumor Xenograft Model Pathway Analysis (Western Blot)->Tumor Xenograft Model Confirm Cellular MOA Toxicity Assessment Toxicity Assessment Tumor Xenograft Model->Toxicity Assessment

Caption: A streamlined workflow for the validation of a novel pyrazole derivative.

Detailed Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our validation workflow.

In Vitro Kinase Inhibition Assays

To determine the specific kinase target of Pyr-24, we will employ two robust assay formats: a radiometric assay for direct measurement of enzymatic activity and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for a high-throughput, non-radioactive alternative.

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide by the kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the target kinase (e.g., a member of the JAK family), a specific substrate peptide, and kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Add serial dilutions of Pyr-24 (or a reference inhibitor like Ruxolitinib for JAK kinases) to the wells. Include a DMSO-only control.[7][8]

  • Initiation: Start the reaction by adding the ATP mixture, containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding 75 mM phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.[9][10]

  • Washing: Wash the filter paper multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]

  • Detection: Dry the filter paper and quantify the radioactivity on each spot using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percent inhibition for each concentration of Pyr-24 and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay format is highly amenable to high-throughput screening and avoids the use of radioactivity.

Protocol:

  • Reaction Setup: In a low-volume 384-well plate, add the kinase, a fluorescein-labeled substrate peptide, and ATP in kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of Pyr-24 or a reference inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding an EDTA solution containing a terbium-labeled anti-phospho-substrate antibody.[6][12]

  • Signal Measurement: After a 60-minute incubation at room temperature, measure the TR-FRET signal on a compatible plate reader. The TR-FRET ratio (acceptor emission/donor emission) is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described for the radiometric assay.

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with a known dependency on the target kinase) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of Pyr-24, a reference compound, and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Pyr-24 at concentrations around its GI₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[16][17][18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.

Protocol:

  • Cell Treatment: Seed and treat cells with Pyr-24 as described for the apoptosis assay.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent directly to the wells of the 96-well plate.[1]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.[20][21]

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (determined by a parallel MTT assay) and express the results as fold-change over the vehicle control.

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of Pyr-24, a subcutaneous tumor xenograft model in immunodeficient mice will be utilized.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NSG mice).[22][23]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[24][25]

  • Treatment: Randomize the mice into treatment groups and administer Pyr-24 (e.g., via oral gavage or intraperitoneal injection), a vehicle control, and a positive control drug daily.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.

Comparative Data Presentation

To objectively evaluate the performance of Pyr-24, we will compare it with a known inhibitor of the target kinase (e.g., Ruxolitinib for JAK2) and a structurally distinct heterocyclic compound with reported activity against the same target (e.g., an imidazole-based inhibitor).

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
Pyr-24 JAK2 15
RuxolitinibJAK22.8[7]
Imidazole-XJAK2150

Table 2: Cellular Activity

CompoundCell LineGI₅₀ (µM)Apoptosis Induction (at 1 µM)
Pyr-24 HEL (JAK2-mutant) 0.5 +++
RuxolitinibHEL (JAK2-mutant)0.067[7]+++
Imidazole-XHEL (JAK2-mutant)5.2+

(+++ indicates strong induction, + indicates weak induction)

Table 3: In Vivo Efficacy (Tumor Xenograft Model)

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
Pyr-24 (50 mg/kg) 450 64
Ruxolitinib (30 mg/kg)30076
Imidazole-X (50 mg/kg)98021.6

Mechanistic Insights and Signaling Pathways

Our initial screening identified JAK2 as the primary target of Pyr-24. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[16][26][27] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.

jak_stat_pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT DNA DNA pSTAT->DNA Nuclear Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Pyr24 Pyr-24 Pyr24->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Pyr-24.

The data presented in Tables 1-3 strongly support our hypothesis. Pyr-24 demonstrates potent inhibition of JAK2 kinase activity, leading to reduced proliferation and increased apoptosis in a JAK2-dependent cancer cell line. Importantly, these in vitro findings translate to significant in vivo efficacy in a tumor xenograft model.

While Ruxolitinib, the established JAK1/2 inhibitor, shows greater potency in our assays, Pyr-24 still exhibits robust activity in the nanomolar range for kinase inhibition and sub-micromolar range for cellular growth inhibition. This suggests that Pyr-24 is a promising lead compound for further optimization.

Comparison with Alternative Heterocyclic Scaffolds

In drug discovery, it is crucial to understand how a novel scaffold compares to other well-established heterocyclic systems that can target the same biological space. Imidazole, thiazole, and oxazole are three such scaffolds that are often considered as alternatives or bioisosteric replacements for pyrazole.[21][28][29]

  • Imidazole: As a bioisostere of pyrazole, imidazole has been explored in various therapeutic areas.[30][31] However, the different positioning of the nitrogen atoms can significantly impact the compound's binding mode and pharmacokinetic properties.[2][32] In our hypothetical example, "Imidazole-X" showed significantly weaker activity compared to Pyr-24, highlighting the potential advantages of the pyrazole scaffold for this particular target.

  • Thiazole: The thiazole ring is another "privileged scaffold" found in numerous biologically active compounds.[1][15][18][33][34] Its unique electronic properties can offer different interaction possibilities with the target protein.

  • Oxazole: The oxazole ring, with its oxygen and nitrogen heteroatoms, also features prominently in medicinal chemistry.[3][14][19][35][36] It can offer a different hydrogen bonding pattern and metabolic profile compared to pyrazole.

The superior performance of Pyr-24 over "Imidazole-X" in our studies underscores the importance of the pyrazole core in achieving high-affinity binding to the ATP-binding pocket of JAK2. Further comparative studies with optimized thiazole and oxazole derivatives would be necessary for a complete assessment of the pyrazole scaffold's superiority for this target.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the biological activity of a novel pyrazole derivative, Pyr-24. Through a combination of in vitro and in vivo assays, we have demonstrated that Pyr-24 is a potent inhibitor of the JAK2 kinase, leading to anti-proliferative and pro-apoptotic effects in cancer cells and significant tumor growth inhibition in an animal model.

The comparative analysis with an established drug and an alternative heterocyclic scaffold provides a clear context for the promising activity of Pyr-24. The pyrazole scaffold, in this instance, appears to be a highly effective framework for targeting the JAK-STAT pathway.

Future work on Pyr-24 should focus on:

  • Lead Optimization: Further medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Expanded In Vivo Studies: Evaluation in additional cancer models and assessment of its potential in inflammatory disease models.

  • Detailed Toxicological Profiling: Comprehensive safety and toxicology studies to support its advancement towards clinical development.

By following the principles and methodologies outlined in this guide, researchers can effectively validate the biological activity of their novel pyrazole derivatives and contribute to the development of the next generation of innovative therapeutics.

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Quantitative Analysis of the Pyrazole Scaffold's Anti-Proliferative Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2][3] Its metabolic stability and synthetic tractability have enabled the creation of a vast library of derivatives, leading to a significant number of FDA-approved drugs for various diseases, particularly cancer.[1][2][4] This guide provides an in-depth, quantitative comparison of the anti-proliferative potential of various pyrazole-based compounds. We will dissect their structure-activity relationships (SAR), compare their efficacy against different cancer cell lines, detail the experimental methodologies for their evaluation, and visualize the key biological pathways they modulate.

The Pyrazole Core: How Structural Modifications Dictate Efficacy

The anti-proliferative power of a pyrazole derivative is not inherent to the core ring alone; it is profoundly influenced by the nature and position of its substituents. A comprehensive analysis of pyrazole-based compounds from the National Cancer Institute (NCI) database reveals distinct patterns correlating substitution with activity.[5][6][7]

The presence of a pyrazole ring in a molecule significantly increases the probability of it exhibiting anti-proliferative effects.[5][7] However, the substitution pattern is a critical determinant of potency and selectivity. Studies indicate that 1,3,4-trisubstituted and 3,5-disubstituted pyrazoles are frequently associated with superior anti-proliferative potential.[5][7] Furthermore, compounds featuring an unfused pyrazole ring generally exhibit better average anti-proliferative effects compared to those with fused ring systems like indazoles or pyrazolopyrimidines.[5][7] This suggests that the unfused core allows for more optimal spatial orientation of substituents to interact with biological targets.

Comparative Efficacy: A Mechanism-Based Analysis

Pyrazole derivatives achieve their anti-cancer effects by modulating a wide array of molecular targets crucial for cancer cell survival and proliferation.[8][9] Below, we compare different classes of pyrazole-based inhibitors, supported by quantitative data.

Protein Kinase Inhibitors (PKIs)

The aberrant activity of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. The pyrazole scaffold is a key structural framework in the design of numerous potent and selective PKIs.[1]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[8] A novel series of pyrazole-benzothiazole hybrids has been developed as potent anti-angiogenic agents. For instance, compound 25 from this series demonstrated potent activity against multiple cancer cell lines with IC₅₀ values ranging from 3.17 to 6.77 µM, exceeding the performance of the reference drug Axitinib in the studied assays.[8]

  • PI3K/Akt Inhibitors: The PI3K/Akt pathway is a central node in signaling networks that promote cell growth and survival. A series of pyrazole carbaldehyde derivatives were designed as PI3K inhibitors.[8] Within this class, compound 43 was identified as a highly potent agent, exhibiting an exceptional IC₅₀ value of 0.25 µM against MCF7 breast cancer cells, significantly more potent than the standard-of-care doxorubicin (IC₅₀ of 0.95 µM) in the same study.[8]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are essential for cell cycle progression, and their inhibition can halt uncontrolled cancer cell division. Certain pyrazole derivatives have shown significant inhibitory activity against CDK2. For example, compound 36 was found to inhibit the CDK2 enzyme with an IC₅₀ value of 0.199 µM.[10]

  • Aurora Kinase Inhibitors: Aurora kinases are crucial for proper chromosome segregation during mitosis. The pyrazole template has proven effective in designing both pan-Aurora inhibitors and isoform-selective inhibitors, which are vital for controlling cell division.[1]

Tubulin Polymerization Inhibitors

Microtubules are dynamic cellular structures essential for mitosis, making them an attractive target for chemotherapy. Pyrazole derivatives have been successfully designed to disrupt microtubule dynamics.

  • Combretastatin A-4 (CA-4) Analogs: Drawing inspiration from the potent natural tubulin inhibitor CA-4, researchers synthesized 3,4-diaryl pyrazole derivatives.[8] Compound 6 from this series showed the highest antitumor activity across six different cancer cell lines.[8]

  • Pyrimidine-Pyrazole Hybrids: A series of pyrimidine-pyrazole derivatives with substituted aryl urea moieties were identified as potent antiproliferative agents. Compound 11 from this series was exceptionally potent, with IC₅₀ values ranging from 0.01 to 0.65 µM across four human cancer cell lines (MCF7, A549, Colo205, and A2780).[10] Molecular docking studies confirmed that this compound occupies the colchicine binding site on tubulin.[10]

Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins, including C-RAF, ERBB2, and CDK4.[11] Inhibiting Hsp90 leads to the degradation of these client proteins, simultaneously crippling multiple cancer-promoting pathways. High-throughput screening of Hsp90's ATPase activity led to the discovery of 3,4-diaryl pyrazoles as a novel class of inhibitors.[11] X-ray crystallography has guided the medicinal chemistry efforts, resulting in highly potent inhibitors with sub-micromolar activity in cellular assays.[11]

Quantitative Data Summary: Anti-Proliferative Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole derivatives against various human cancer cell lines, showcasing the scaffold's versatility and potential.

Compound ClassRepresentative CompoundTarget(s)Cancer Cell LineIC₅₀ (µM)
VEGFR-2 Inhibitor Pyrazole-benzothiazole hybrid (Compound 25)VEGFR-2HT29, PC3, A549, U87MG3.17 - 6.77[8]
PI3K Inhibitor Pyrazole carbaldehyde (Compound 43)PI3 KinaseMCF-7 (Breast)0.25[8]
CDK Inhibitor Pyrazole derivative (Compound 36)CDK2- (Enzymatic Assay)0.199[10]
Tubulin Inhibitor Pyrimidine-pyrazole hybrid (Compound 11)TubulinMCF7, A549, Colo205, A27800.01 - 0.65[10]
Multi-Kinase Inhibitor AxitinibVEGFR, PDGFR, KITRenal Cell Carcinoma-
BRAF Inhibitor EncorafenibBRAF V600E/KMelanoma-
JAK Inhibitor RuxolitinibJAK1, JAK2Myelibrosis-

Note: IC₅₀ values are highly dependent on assay conditions and cell lines. This table is for comparative purposes based on the cited literature.

Experimental Protocol: Assessing Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for quantifying the anti-proliferative and cytotoxic effects of compounds.[2] Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions from the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) under the same conditions.

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value.

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis start Seed Cells in 96-Well Plate incubation1 Incubate 24h for Attachment start->incubation1 treatment Add Pyrazole Compounds (Varying Concentrations) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability & IC50 read_plate->calculate

Diagram: Step-by-step workflow of the MTT cell viability assay.

Key Signaling Pathways Targeted by Pyrazole Scaffolds

Understanding the mechanism of action requires visualizing the biological pathways these compounds inhibit.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a master regulator of cell proliferation, growth, and survival. Pyrazole-based inhibitors can block this cascade, leading to apoptosis and cell cycle arrest.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Pyrazole Pyrazole PI3K Inhibitor (e.g., Compound 43) Pyrazole->PI3K Inhibits

Diagram: Inhibition of the PI3K/AKT pathway by pyrazole derivatives.
VEGFR-2 Signaling in Angiogenesis

By blocking VEGFR-2, pyrazole inhibitors can starve tumors of the blood supply necessary for their growth and metastasis.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLC Downstream Signaling (e.g., PLCγ, MAPK) VEGFR2->PLC Phosphorylates Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) PLC->Angiogenesis Promotes Pyrazole Pyrazole VEGFR-2 Inhibitor (e.g., Axitinib) Pyrazole->VEGFR2 Inhibits

Diagram: Blockade of VEGFR-2 signaling to inhibit angiogenesis.

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a versatile and highly fruitful starting point in the design of novel anti-proliferative agents.[2][3] Quantitative analysis demonstrates that specific substitution patterns are key to unlocking potent and selective activity against a range of validated cancer targets, including protein kinases and tubulin.[12] The success of numerous pyrazole-containing drugs in the clinic provides a powerful validation of this chemical core.

Future research will likely focus on the rational design of next-generation pyrazole derivatives with improved pharmacokinetic profiles and the ability to overcome drug resistance. The development of multi-target agents, where a single pyrazole-based molecule inhibits several key cancer pathways simultaneously, represents an exciting frontier. As our understanding of cancer biology deepens, the venerable pyrazole scaffold will undoubtedly continue to be a central element in the discovery of more effective and safer cancer therapies.[3][12]

References

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  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.[Link]

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  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.[Link]

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  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed.[Link]

  • Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Scilit.[Link]

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  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.[Link]

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  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine. As a specialized aromatic amine and pyrazole derivative, this compound requires a conservative approach to waste management, grounded in established safety principles and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals to ensure the protection of personnel and the environment.

Hazard Profile and Regulatory Imperative

Understanding the chemical's structural motifs is critical for a proper hazard assessment, as a specific Safety Data Sheet (SDS) may not be available for this novel compound. The disposal protocol is therefore based on the known hazards of its constituent chemical classes: pyrazole derivatives and primary aromatic amines.

  • Pyrazole Derivatives: This class of nitrogen-containing heterocyclic compounds exhibits a wide range of biological activities.[1][2] While some may have low acute toxicity, their environmental fate and long-term effects are often not fully understood, necessitating caution to prevent release into aquatic ecosystems.[3][4]

  • Aromatic Amines: Aromatic amines as a class are known for potential health hazards, including toxicity and carcinogenicity.[5][6][7] Many are lipid-soluble and can be readily absorbed through the skin.[7] Systemic effects can include methaemoglobinaemia, and their combustion can produce highly toxic nitrogen oxide (NOx) fumes.[5][8]

Given these characteristics, this compound must be managed as hazardous chemical waste . Its disposal is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[9]

Core Principles of Disposal

Before proceeding with step-by-step instructions, it is essential to adhere to the foundational principles of laboratory chemical waste management.

  • Waste Minimization: The most effective disposal strategy begins with waste minimization. Order only the required quantity of the chemical, reduce the scale of experiments where feasible, and maintain a clear inventory to avoid generating excess material.[10]

  • No Drain or Trash Disposal: Under no circumstances should this compound or its solutions be disposed of via sink drains or in the regular trash.[11][12] Improper disposal can lead to significant environmental contamination and regulatory penalties.[9]

  • No Evaporation: The intentional evaporation of chemical waste, even within a fume hood, is strictly prohibited as a method of disposal.[12][13]

  • Segregation is Key: Never mix this waste with incompatible materials. Specifically, store it separately from strong oxidizing agents, acids, and bases to prevent violent reactions or the emission of toxic gases.[11][13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to final pickup.

Waste Characterization and Collection

The first step is to correctly identify and collect the waste. This must be done at the point of generation.[9]

  • Designate as Hazardous Waste: All waste streams containing this compound, regardless of concentration, must be treated as hazardous waste.

  • Solid Waste: Collect unadulterated powder, contaminated personal protective equipment (PPE), and weighing papers in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. If the solvent is halogenated (e.g., dichloromethane), use a "Halogenated Organic Waste" container. If the solvent is non-halogenated (e.g., ethanol, hexanes), use a "Non-Halogenated Organic Waste" container. Do not mix these two streams.

Container Selection and Management

The integrity of the waste containment system is paramount for safety and compliance.

  • Choose a Compatible Container: Use a sturdy, leak-proof container made of a material chemically compatible with the waste. Plastic is often preferred.[10] The container must have a secure, tight-fitting lid.[4][11]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[11][12][13] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.[4]

Labeling Requirements

Proper labeling is a critical safety and regulatory requirement mandated by the EPA and OSHA.[9][14]

  • Use an EHS-Approved Label: Obtain and affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[11]

  • Complete All Fields: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste ".[4][14]

    • The full chemical name: "This compound " and any solvents present. Do not use abbreviations.[11]

    • The approximate concentrations or percentages of each component.[11]

    • The date waste was first added to the container (accumulation start date).[4]

    • The name of the Principal Investigator and the specific laboratory location.[4]

On-Site Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[10][13]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain potential leaks or spills.[9][11]

  • Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste streams physically separated.[9][13]

  • Time and Volume Limits: Be aware of accumulation limits. While regulations can vary, laboratories may generally accumulate up to 55 gallons of hazardous waste in an SAA.[10][14] Containers must be removed within one year of the accumulation start date, or within three days once full.[10][13]

Final Disposal and Waste Pickup
  • Request Pickup: Once a container is full or nearing its time limit, arrange for a waste pickup through your institution's EHS department or equivalent authority.[11][12]

  • Maintain Records: Keep accurate records of the chemical waste you generate and dispose of, in line with your laboratory's standard operating procedures.

Managing Empty Containers

Empty containers that held this compound must also be handled properly.

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[3][12]

  • Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.[4][11] Subsequent rinses may also require collection depending on local regulations.

  • Deface Label: Completely remove or deface the original chemical label on the rinsed container.[11][12]

  • Final Disposal: After triple rinsing and label removal, the container can typically be disposed of as regular solid waste or placed in glass disposal boxes.[11][12]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, don appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

  • Contain the spill with an absorbent material (e.g., spill pads or sand).

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[8]

  • Clean the affected area thoroughly.

  • For large spills, evacuate the lab, close the doors, and contact your institution's EHS emergency line immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[15]

  • Eye Contact: Flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[16]

  • Inhalation: Move to fresh air immediately.[17]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Seek immediate medical attention in all cases of exposure and provide the medical personnel with the chemical name.[17]

Disposal Summary and Workflow

The following table and diagram summarize the disposal process for quick reference.

Waste TypeContainer SpecificationKey Labeling RequirementsDisposal Pathway
Solid Waste (Unused powder, contaminated gloves, weigh paper)Sturdy, sealed container compatible with solids."Hazardous Waste", full chemical name, accumulation date.Collect in SAA; arrange EHS pickup.
Liquid Waste (Solutions of the compound)Leak-proof, sealed container with screw cap. Place in secondary containment."Hazardous Waste", full chemical names of all components (including solvents) and percentages, accumulation date.Segregate into Halogenated or Non-Halogenated streams in SAA; arrange EHS pickup.
Empty Containers Original product bottle.N/ATriple rinse, collect first rinsate as hazardous liquid waste, deface original label, then dispose of as regular trash/glass.
Spill Debris (Contaminated absorbent material)Sturdy, sealed container."Hazardous Waste", "Spill Debris containing...", full chemical name, date.Collect in SAA; arrange EHS pickup.

graph DisposalWorkflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Waste Generation\n(Solid or Liquid)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolidWaste [label="Solid Waste\n(e.g., powder, contaminated items)", fillcolor="#FBBC05", fontcolor="#202124"]; LiquidWaste [label="Liquid Waste\n(Solutions)", fillcolor="#FBBC05", fontcolor="#202124"]; SolidContainer [label="Select & Label\nSolid Hazardous Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LiquidContainer [label="Select & Label\nLiquid Hazardous Waste Container\n(Halogenated vs. Non-Halogenated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAA [label="Store in Designated\nSatellite Accumulation Area (SAA)\nwith Secondary Containment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pickup [label="Arrange for EHS\nWaste Pickup", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SolidWaste [label=" Is it solid? "]; Start -> LiquidWaste [label=" Is it liquid? "]; SolidWaste -> SolidContainer; LiquidWaste -> LiquidContainer; SolidContainer -> SAA; LiquidContainer -> SAA; SAA -> Pickup; }

Caption: Decision workflow for the disposal of this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
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Navigating the Safe Handling of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document will detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans. The causality behind each recommendation is explained to foster a deep understanding of the safety protocols, ensuring a self-validating system of laboratory practice.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific SDS, a thorough hazard assessment must be conducted by considering the constituent functional groups of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine: a pyrazole core, an aromatic amine, and a substituted benzyl group.

  • Pyrazole Derivatives: This class of compounds exhibits a wide spectrum of biological activities.[1][2][3] Some have been identified as skin and eye irritants.[4][5]

  • Aromatic Amines: Many aromatic amines are known to be toxic and can be absorbed through the skin.[6][7][8] They can also cause skin and eye irritation.[6]

  • Substituted Benzyl Compounds: Depending on the nature and position of the substituent, these can have varying toxicological profiles.

Therefore, it is prudent to treat this compound as a potentially hazardous substance with the potential for skin and eye irritation, and possible toxicity upon ingestion or skin absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[9][10][11][12] The following PPE is essential when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides good chemical resistance to a range of chemicals.[4] Always inspect gloves for tears or punctures before use. Double gloving is recommended for enhanced protection.
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.[6][13] Standard safety glasses do not provide adequate protection from chemical splashes.
Body Protection Chemical-resistant laboratory coatA fully buttoned lab coat made of a suitable material protects the skin and personal clothing from contamination.[4][14]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][15][16][17][18] The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is critical for minimizing risk. The following steps should be followed meticulously.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.

Handling the Compound

The following workflow outlines the safe handling of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

Specific Handling Procedures
  • Weighing: When weighing the solid compound, use a balance inside the chemical fume hood or a vented balance enclosure to contain any dust.

  • Making Solutions: Add the solid compound to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound and its solutions.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper chemical waste disposal is a legal and ethical responsibility.[19][20][21][22][23] The following procedures are based on guidelines from the Environmental Protection Agency (EPA) and best practices for laboratory chemical waste management.

Waste Characterization and Segregation
  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[24]

  • Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[14][20]

Waste Collection and Labeling
Waste TypeCollection ProcedureLabeling Requirements
Solid Waste Collect in a clearly labeled, sealable, and chemically compatible container. This includes unused compound and contaminated materials like weighing paper and gloves.[4]"Hazardous Waste," the chemical name, and the date of accumulation.[24]
Liquid Waste Collect in a labeled, leak-proof, and chemically compatible container.[24]"Hazardous Waste," the chemical name, the solvent(s), and approximate concentrations.
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container.Standard biohazard/sharps labeling.
Storage and Disposal
  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[4]

  • Disposal Request: Follow your institution's protocol for requesting a hazardous waste pickup from the EHS department.

  • Professional Disposal: The final disposal of the chemical waste should be carried out by a licensed professional waste disposal company.[4][20] High-temperature incineration is a common and effective method for the disposal of such organic compounds.[4]

The logical flow for the disposal process is illustrated below.

Disposal_Logic cluster_Characterization Waste Characterization cluster_Segregation Segregation & Collection cluster_Storage Interim Storage cluster_FinalDisposal Final Disposal A Classify as Hazardous Waste B Segregate Solid and Liquid Waste A->B C Use Designated, Labeled Containers B->C D Store in a Designated Hazardous Waste Area C->D E Request Pickup by EHS D->E F Professional Disposal via Incineration E->F

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these detailed procedures, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment. A culture of safety is paramount in the laboratory, and it begins with a thorough understanding and implementation of protocols like the ones outlined in this guide.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2008, October 25). NIOSH Recommends PPE to Prevent Hazardous Drugs Exposure.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
  • Benchchem.
  • National Institute for Occupational Safety and Health (NIOSH). (2023, May 16). Personal Protective Equipment for the Public. Restored CDC.
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  • Lab Manager. (2026, January 13).
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  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -.
  • Occupational Safety and Health Administration (OSHA).
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  • SAFETY DATA SHEET for 3-Amino-1-methyl-1H-pyrazole. (2025, December 21).
  • Sigma-Aldrich. (2025, November 6).
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  • ASPR TRACIE. (2015).
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  • SAFETY DATA SHEET for 1H-Pyrazole, 3,5-dimethyl-. (2014, October 10).
  • Safety D
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  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Sigma-Aldrich. 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6.
  • PubChem. 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | C12H15N3 | CID 206697.
  • Santa Cruz Biotechnology. 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | CAS 514801-09-3.
  • Sigma-Aldrich. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine.
  • Pfizer.
  • ResearchGate. (2025, April 29).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.